molecular formula C8H14N2O3 B1470506 Azetidin-3-yl morpholine-4-carboxylate CAS No. 1516842-34-4

Azetidin-3-yl morpholine-4-carboxylate

Cat. No.: B1470506
CAS No.: 1516842-34-4
M. Wt: 186.21 g/mol
InChI Key: WHKQMKGNVOKTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl morpholine-4-carboxylate (CAS 1516842-34-4) is a high-purity chemical building block integrating azetidine and morpholine pharmacophores, designed for advanced research and development in medicinal chemistry . This compound serves as a crucial precursor for the synthesis of novel heterocyclic amino acids and conformationally constrained peptides . The azetidine ring is a significant saturated heterocycle found in a variety of natural and synthetic bioactive molecules, exhibiting activities such as cytotoxic and antibacterial effects . Furthermore, azetidine-based structures are utilized as key scaffolds in pharmaceuticals, for instance, as structural analogs of neuroactive agents like GABA or as constrained proline analogs in peptide synthesis to modulate biological activity and stability . As a versatile intermediate, it is well-suited for constructing DNA-encoded libraries and for use in innovative synthetic methodologies, including aza-Michael additions and cross-coupling reactions . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

azetidin-3-yl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQMKGNVOKTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Azetidin-3-yl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl Morpholine-4-Carboxylate and its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of key azetidine-morpholine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Due to the ambiguity of the nomenclature "Azetidin-3-yl morpholine-4-carboxylate," this guide focuses on the well-characterized and structurally related compounds: 4-(Azetidin-3-yl)morpholine (the free base) and its common synthetic precursor, tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate . The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile building block, and its combination with the morpholine moiety can impart favorable pharmacokinetic properties. This document details the synthesis, characterization, and critical physicochemical parameters of these compounds, offering both theoretical insights and practical experimental protocols.

Introduction: The Azetidine-Morpholine Scaffold in Drug Discovery

The azetidine motif has garnered considerable attention in modern medicinal chemistry.[1] Its rigid, three-dimensional structure can provide a conformational constraint to bioactive molecules, often leading to improved potency and selectivity for their biological targets. Furthermore, the presence of the nitrogen atom allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity.

When coupled with a morpholine ring, the resulting scaffold combines the rigidity of the azetidine with the favorable properties of morpholine, which is often used to enhance aqueous solubility and metabolic stability. This combination makes the azetidine-morpholine core an attractive component for the design of novel therapeutic agents. This guide will explore the fundamental physicochemical properties that are critical for the development of drug candidates based on this scaffold.

Chemical Identity and Core Physicochemical Properties

A clear understanding of the chemical identity and fundamental properties of a compound is the cornerstone of any drug development program. This section outlines the key identifiers and physicochemical parameters for 4-(Azetidin-3-yl)morpholine and its N-Boc protected precursor.

4-(Azetidin-3-yl)morpholine
  • Synonyms: 4-(3-Azetidinyl)morpholine

  • CAS Number: 302355-79-9[2]

  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol [2]

  • Physical Form: Colorless to yellow sticky oil or semi-solid[2]

tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
  • Synonyms: 1-Boc-3-(morpholin-4-yl)azetidine

  • Molecular Formula: C₁₂H₂₂N₂O₃

  • Molecular Weight: 242.32 g/mol [3]

  • Physical Form: Not explicitly stated, but likely an oil or a low-melting solid.

Summary of Physicochemical Properties
Property4-(Azetidin-3-yl)morpholinetert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
Molecular Weight ( g/mol ) 142.20[2]242.32[3]
Physical Form Colorless to yellow sticky oil or semi-solid[2]Likely an oil or low-melting solid
Predicted pKa 9.5 ± 0.5 (most basic)Not applicable (no basic nitrogen)
Predicted XLogP3 -0.7[4]0.9[5]
Predicted Water Solubility HighLow to moderate
Melting Point (°C) Not applicable (oil/semi-solid)Not available
Boiling Point (°C) Not availableNot available

Synthesis and Characterization

The synthesis of 3-substituted azetidines is a well-established area of organic chemistry, often involving the ring-opening of epoxides or the cyclization of 1,3-amino alcohols.[1] A common and versatile route to 4-(Azetidin-3-yl)morpholine involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with morpholine, followed by deprotection.

Synthetic Workflow

A representative synthesis of 4-(Azetidin-3-yl)morpholine is outlined below. This workflow highlights the use of the tert-butoxycarbonyl (Boc) protecting group, which is a standard strategy in amine synthesis.

G A 1-Boc-3-hydroxyazetidine B 1-Boc-3-(tosyloxy)azetidine A->B TsCl, Pyridine C tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate B->C Morpholine, K2CO3, DMF D 4-(Azetidin-3-yl)morpholine C->D TFA or HCl in Dioxane

Caption: Synthetic route to 4-(Azetidin-3-yl)morpholine.

Experimental Protocol: Synthesis of tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate

This protocol is a representative procedure based on established methods for the synthesis of 3-substituted azetidines.

  • Tosylation of 1-Boc-3-hydroxyazetidine: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-(tosyloxy)azetidine.

  • Nucleophilic Substitution with Morpholine: To a solution of 1-Boc-3-(tosyloxy)azetidine (1.0 eq) in dimethylformamide (DMF), add morpholine (1.5 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

  • Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate.

Experimental Protocol: Deprotection to 4-(Azetidin-3-yl)morpholine

The removal of the Boc protecting group is typically achieved under acidic conditions.

  • Acid-mediated Deprotection: Dissolve tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. For the hydrochloride salt, the product may precipitate and can be collected by filtration. For the free base, the residue can be basified with a suitable base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: In the ¹H NMR spectrum of 4-(Azetidin-3-yl)morpholine hydrochloride, one would expect to see characteristic signals for the morpholine protons, typically two triplets around 3.7-4.0 ppm and 2.5-2.8 ppm. The azetidine protons would appear as a multiplet for the CH group and two sets of multiplets for the CH₂ groups.[6]

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the morpholine and azetidine rings. The carbons adjacent to the oxygen in the morpholine ring would appear downfield (around 67 ppm), while the carbons adjacent to the nitrogen would be further upfield.[7]

In-depth Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section provides a detailed examination of the key parameters for the azetidine-morpholine scaffold.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

  • Causality Behind Experimental Choices: For amines, potentiometric titration is a robust and widely used method for pKa determination.[8] This technique involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the direct measurement of the equilibrium constant for protonation. NMR spectroscopy can also be employed by monitoring the chemical shift changes of protons near the nitrogen atom as a function of pH.[8]

G A Prepare a solution of the amine of known concentration B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of HCl B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

  • Sample Preparation: Prepare an aqueous solution of 4-(Azetidin-3-yl)morpholine of a known concentration (e.g., 0.01 M).

  • Titration: Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point).

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that affects a drug's ability to cross cell membranes and its binding to plasma proteins.

  • Causality Behind Experimental Choices: The shake-flask method is the gold standard for LogP determination, involving the partitioning of the compound between n-octanol and water.[9] For ionizable compounds like 4-(Azetidin-3-yl)morpholine, it is more relevant to measure the LogD at a physiological pH of 7.4. High-performance liquid chromatography (HPLC) based methods offer a higher throughput alternative for estimating lipophilicity.

  • Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Partitioning: Add a known amount of 4-(Azetidin-3-yl)morpholine to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption from the gastrointestinal tract and for the formulation of intravenous dosage forms.

  • Causality Behind Experimental Choices: Thermodynamic solubility is the most accurate measure and is determined by equilibrating an excess of the solid compound in an aqueous buffer.[10] Kinetic solubility, often measured by nephelometry, provides a higher throughput assessment of the concentration at which a compound precipitates from a supersaturated solution, which is useful in early drug discovery.[11]

G A Add excess compound to an aqueous buffer (e.g., PBS pH 7.4) B Equilibrate the suspension (e.g., 24-48h at a constant temperature) A->B C Separate the solid and liquid phases (filtration or centrifugation) B->C D Quantify the concentration of the compound in the supernatant C->D

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Conclusion

The azetidine-morpholine scaffold represents a valuable building block in the design of novel drug candidates. A thorough understanding of the physicochemical properties of compounds containing this scaffold, such as 4-(Azetidin-3-yl)morpholine and its derivatives, is paramount for successful drug development. This guide has provided a detailed overview of the key properties, along with the rationale and protocols for their experimental determination. By applying these principles, researchers can make informed decisions in the design and optimization of new therapeutic agents with improved ADME profiles.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061.
  • J&K Scientific. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(azetidin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

  • Parvez, M. S. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2005, August). 1H and 13C NMR spectra of N-substituted morpholines. 43(8), 673-5.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Wu, Y., et al. (2004, October). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.
  • EPA. (2025, October 15). tert-Butyl 3-(4-chlorobenzoyl)azetidine-1-carboxylate Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-((oxan-4-yl)amino)azetidine-1-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Azetidin-3-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained heterocyclic scaffolds is a cornerstone of rational drug design. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif, prized for its ability to impart favorable physicochemical and pharmacological properties. When coupled with the versatile morpholine moiety, it forms the compelling structural framework of 4-(azetidin-3-yl)morpholine. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its potential applications in the development of novel therapeutics. While the user's initial query mentioned "Azetidin-3-yl morpholine-4-carboxylate," this appears to be a less common or potentially misnamed compound. This guide will focus on the well-documented and commercially available 4-(Azetidin-3-yl)morpholine and its salts, which are of significant interest to the research community.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. The core identifiers and physicochemical properties of 4-(Azetidin-3-yl)morpholine and its commonly used hydrochloride salt are summarized below.

Identifier4-(Azetidin-3-yl)morpholine4-(Azetidin-3-yl)morpholine hydrochloride
CAS Number 302355-79-9223381-71-3
IUPAC Name 4-(Azetidin-3-yl)morpholine4-(azetidin-3-yl)morpholine;hydrochloride
Synonyms 4-(3-Azetidinyl)morpholine4-(3-Azetidinyl)morpholine hydrochloride
Molecular Formula C7H14N2OC7H15ClN2O
Molecular Weight 142.2 g/mol 178.66 g/mol
Physical Form Colorless to Yellow Sticky Oil to Semi-SolidSolid
Storage Temperature 2-8 °CInert atmosphere, room temperature

Synthesis and Manufacturing

The synthesis of 4-(azetidin-3-yl)morpholine typically involves a multi-step process, beginning with a protected azetidine precursor. A common and scalable approach involves the nucleophilic substitution of a leaving group on the azetidine ring with morpholine.

A representative synthetic workflow is outlined below, based on established methodologies for the synthesis of substituted azetidines.

G cluster_0 Step 1: Activation of Protected Azetidin-3-ol cluster_1 Step 2: Nucleophilic Substitution with Morpholine cluster_2 Step 3: Deprotection A N-Benzylazetidin-3-ol D N-Benzyl-3-(methylsulfonyloxy)azetidine (Crude Mesylate Intermediate) A->D Reaction in Dichloromethane at -40°C B Methanesulfonyl Chloride B->D C Triethylamine C->D F 4-(1-Benzylazetidin-3-yl)morpholine D->F Reaction with Morpholine, Triethylamine, and Water at 50°C E Morpholine E->F H 4-(Azetidin-3-yl)morpholine F->H G Hydrogenolysis (e.g., H2, Pd/C) G->H

Caption: A general synthetic workflow for the preparation of 4-(Azetidin-3-yl)morpholine.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-(1-benzylazetidin-3-yl)morpholine [1]

  • To a solution of triethylamine (1.23 mol) and N-benzylazetidin-3-ol (0.61 mol) in dichloromethane (700 mL) at -40°C, methanesulfonyl chloride (0.75 mol) is added dropwise.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 800 mL) and dried over magnesium sulfate. The solvent is removed in vacuo to yield the crude mesylate as an orange oil.

  • Immediately, triethylamine (0.92 mol), morpholine (0.63 mol), and water (130 mL) are added to the crude mesylate.

  • The reaction mixture is heated to 50°C and stirred for 12 hours.

  • After cooling, solid sodium bicarbonate is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 500 mL).

  • The combined organic extracts are dried over magnesium sulfate, and the solvent is removed in vacuo.

  • The crude product is purified by silica gel chromatography to afford 4-(1-benzylazetidin-3-yl)morpholine.

Step 2: Debenzylation to 4-(Azetidin-3-yl)morpholine

The removal of the N-benzyl protecting group is a standard procedure in organic synthesis and can be achieved through various methods, most commonly via catalytic hydrogenolysis.

  • 4-(1-Benzylazetidin-3-yl)morpholine is dissolved in a suitable solvent, such as ethanol or methanol.

  • A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 4-(azetidin-3-yl)morpholine.

Spectroscopic Characterization

The structural elucidation of 4-(azetidin-3-yl)morpholine and its salts is confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Azetidin-3-yl)morpholine hydrochloride would be expected to show characteristic signals for the protons on both the azetidine and morpholine rings. The chemical shifts may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of the azetidine and morpholine rings.

ChemicalBook provides access to ¹H NMR, ¹³C NMR, and other spectral data for 4-(Azetidin-3-yl)morpholine hydrochloride (CAS 223381-71-3).[2]

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For 4-(azetidin-3-yl)morpholine, the expected exact mass can be calculated and compared with the experimental data.

Applications in Research and Drug Development

The azetidine scaffold is increasingly recognized as a valuable component in drug design due to its unique structural and physicochemical properties. The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced aqueous solubility, and a more rigid conformation, which can result in higher binding affinity to biological targets.

The morpholine ring is also a common feature in many approved drugs and is often used to improve the pharmacokinetic profile of a molecule, for instance, by increasing its polarity and water solubility.

The combination of the azetidinyl and morpholinyl moieties in 4-(azetidin-3-yl)morpholine makes it an attractive building block for the synthesis of compound libraries for screening against various biological targets. While specific pharmacological data for 4-(azetidin-3-yl)morpholine is not extensively published in peer-reviewed literature, its structural motifs are present in a number of patented compounds with potential therapeutic applications. For instance, azetidine derivatives are being investigated for the treatment of diabetes and related conditions.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-(azetidin-3-yl)morpholine and its salts. The following information is based on available safety data sheets for the hydrochloride salt and related compounds.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3][4]

  • For the free base, storage at 2-8°C is recommended.

  • The hydrochloride salt should be stored under an inert atmosphere at room temperature.

Conclusion

4-(Azetidin-3-yl)morpholine represents a valuable and versatile building block for drug discovery and development. Its unique combination of a conformationally constrained azetidine ring and a polar morpholine moiety offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. The synthetic routes to this compound are well-established, and its characterization is straightforward with modern spectroscopic techniques. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of compounds like 4-(azetidin-3-yl)morpholine is set to increase, making it a key component in the arsenal of researchers and scientists in the pharmaceutical industry.

References

  • Google Patents.
  • Google Patents.
  • Chemtrade. Morpholine - SAFETY DATA SHEET. [Link]

Sources

The Ascendancy of 3-Substituted Azetidines: A Comprehensive Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry bestow upon parent molecules a unique constellation of physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth exploration of 3-substituted azetidines, a class of compounds that has proven particularly fruitful in the quest for novel therapeutics. We will dissect the key synthetic strategies that have enabled their widespread accessibility, delve into their applications as privileged scaffolds and bioisosteres in drug design, and present practical insights for their incorporation into drug discovery programs.

The Azetidine Advantage: More Than Just a Small Ring

The strategic incorporation of an azetidine ring, particularly with substitution at the 3-position, can profoundly and beneficially impact a molecule's drug-like properties. This "azetidine advantage" stems from a combination of factors:

  • Enhanced Metabolic Stability and Solubility: The introduction of the polar, sp3-rich azetidine motif often leads to improved aqueous solubility and greater resistance to oxidative metabolism compared to more lipophilic and conformationally flexible alicyclic or aromatic rings.[1][3][4]

  • Structural Rigidity and Conformational Constraint: The inherent strain of the four-membered ring imparts a degree of rigidity that can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.[1]

  • Novel Chemical Space and Bioisosterism: 3-Substituted azetidines serve as excellent bioisosteres for more common functionalities, such as gem-dimethyl groups, carbonyls, and larger heterocyclic rings like piperidines and pyrrolidines.[4][5][6] This allows for the exploration of novel chemical space while maintaining or improving key molecular interactions.

  • Improved Physicochemical Properties: The presence of the azetidine nitrogen provides a handle for modulating basicity and polarity, offering a means to fine-tune pharmacokinetic profiles.[6]

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, where the azetidine moiety is crucial for optimizing metabolic stability and receptor binding.[1]

Synthetic Strategies for Accessing 3-Substituted Azetidines

The historical challenge in synthesizing strained four-membered rings has given way to a host of robust and versatile methodologies.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization of 1,3-Difunctionalized Precursors

A cornerstone of azetidine synthesis is the intramolecular cyclization of acyclic precursors bearing nucleophilic and electrophilic groups at the 1 and 3 positions. A classic and reliable approach involves the cyclization of 1,3-aminoalcohols.[7]

Conceptual Workflow for 1,3-Aminoalcohol Cyclization:

start 1,3-Aminoalcohol step1 Activation of Hydroxyl (e.g., Mesylation, Tosylation) start->step1 step2 Intramolecular Nucleophilic Substitution (SN2) step1->step2 Base end N-Substituted 3-Hydroxyazetidine Derivative step2->end

Caption: General workflow for azetidine synthesis via 1,3-aminoalcohol cyclization.

This strategy is particularly effective for generating 3-hydroxyazetidines, which are themselves versatile intermediates for further functionalization.[8][9]

Functionalization of Pre-existing Azetidine Scaffolds

For accessing a diverse library of 3-substituted azetidines, the functionalization of a pre-formed azetidine ring is a highly efficient strategy. Commercially available starting materials like N-Boc-azetidin-3-one and N-Boc-3-iodoazetidine serve as excellent platforms for diversification.

2.2.1. From Azetidin-3-ones

N-Boc-azetidin-3-one is a versatile building block that can undergo a wide range of transformations at the C3 position:

  • Reductive Amination: Reaction with primary amines in the presence of a reducing agent like sodium triacetoxyborohydride provides access to a diverse array of 3-aminoazetidines.[10][11]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds at the 3-position, which can be further elaborated.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the ketone furnishes 3-hydroxy-3-alkyl/aryl azetidines.[12]

2.2.2. From 3-Haloazetidines

Protected 3-haloazetidines, such as N-Boc-3-iodoazetidine, are powerful electrophilic synthons for introducing a variety of substituents via nucleophilic substitution or cross-coupling reactions.[13]

  • Nucleophilic Substitution: A broad range of nucleophiles, including amines, thiols, and alkoxides, can displace the halide to generate the corresponding 3-substituted azetidines.[14]

  • Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enable the formation of C-C and C-N bonds at the 3-position with a wide array of coupling partners.[13]

Experimental Protocol: Synthesis of N-Boc-azetidine-3-carboxylic acid [7]

  • Cyanation: To a solution of N-Boc-3-iodoazetidine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-cyanoazetidine.

  • Hydrolysis: Dissolve the crude N-Boc-3-cyanoazetidine in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (3.0 eq), and heat the mixture to reflux.

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • Cool the reaction mixture to room temperature and acidify with aqueous HCl to pH ~3.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield N-Boc-azetidine-3-carboxylic acid.

Ring Expansion of Aziridines

The ring expansion of activated aziridines with one-carbon units, such as dimethylsulfoxonium methylide, offers another route to the azetidine core. This method can be particularly useful for accessing specific substitution patterns.

Modern Synthetic Approaches

Recent years have witnessed the development of innovative and powerful methods for azetidine synthesis:

  • Photochemical Reactions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing the azetidine ring.[15] The Norrish-Yang cyclization of α-aminoacetophenones provides access to 3-hydroxyazetidines.[7][16]

  • Strain-Release Reactions: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) allows for the rapid and modular synthesis of 3-substituted and 3,3-disubstituted azetidines through strain-release functionalization with a wide variety of nucleophiles and radical precursors.[13][17]

  • Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination has been successfully applied to the synthesis of azetidines, offering a direct and atom-economical approach.[15]

Logical Flow of Modern Azetidine Synthesis Strategies:

cluster_cycloaddition [2+2] Cycloadditions cluster_strain_release Strain-Release Chemistry cluster_ch_activation C-H Activation photochem Aza Paternò-Büchi (Imine + Alkene) target Diverse 3-Substituted Azetidines photochem->target abb 1-Azabicyclo[1.1.0]butane (ABB) Functionalization abb->target ch_amination Intramolecular C-H Amination ch_amination->target

Caption: Key modern synthetic routes to 3-substituted azetidines.

Applications in Drug Discovery: Case Studies and Therapeutic Landscapes

The versatility of the 3-substituted azetidine scaffold is evident in its widespread application across numerous therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the azetidine ring to improve blood-brain barrier penetration and metabolic stability has made it a highly attractive scaffold for CNS drug discovery.[3]

  • Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidines and other 3-substituted derivatives have been extensively explored as TRIs for the treatment of major depressive disorder.[12][18][19] By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, these compounds aim for a broader spectrum of antidepressant activity.[12][18]

  • Neurological Diseases: Azetidine-containing compounds are being investigated for the treatment of Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[20]

Data on 3-Aminoazetidine Derivatives as Triple Reuptake Inhibitors: [11]

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 1225150
8af 818120
10ck 51085
10dl 3760
Fluoxetine 1.5150>1000
Nisoxetine 1202.1250
GBR12909 >10002501.2

Data presented are representative examples and highlight the potential for tuning selectivity.

Enzyme Inhibition

The rigid framework of the azetidine ring can position key functional groups for optimal interaction with enzyme active sites.

  • N-Ribosyl Hydrolase and Phosphorylase Inhibitors: Azetidine analogues of immucillins have been synthesized as potent inhibitors of these enzymes, with potential applications as drug candidates.[21]

  • Serine Protease Inhibitors: 3-(3-Guanidinopropyl)-azetidin-2-one derivatives have been evaluated as time-dependent inhibitors of thrombin.[22]

  • Amyloglucosidase Inhibitors: Azetidine-based iminosugars have shown competitive inhibition of amyloglucosidase, with one derivative being more active than the approved drug Miglitol.[23]

Antibacterial and Anticancer Agents

The azetidine scaffold is present in a number of compounds with demonstrated antibacterial and anticancer activity.[1] The unique structural and electronic properties of the ring can contribute to novel mechanisms of action or improved pharmacokinetic profiles of existing drug classes.

Future Perspectives and Conclusion

The field of 3-substituted azetidines is poised for continued growth. Advances in synthetic methodology, particularly in catalytic and strain-release strategies, will undoubtedly lead to the discovery of even more diverse and complex azetidine-containing molecules. The increasing appreciation for the role of three-dimensional scaffolds in drug design will further solidify the position of azetidines as a privileged structural motif. For medicinal chemists, a thorough understanding of the synthesis and properties of 3-substituted azetidines is no longer optional but essential for the design of next-generation therapeutics.

References

  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.
  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Azetidines in medicinal chemistry: emerging applic
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Azetidine Synthesis. Unknown Source.
  • Azetidin-2-one derivatives as inhibitors of thrombin. PubMed.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Unknown Source.
  • Examples of azetidine‐based bioisosters.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Unknown Source.
  • Regioselective ring opening reactions of azetidines.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Unknown Source.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Azetidines of pharmacological interest. PubMed.
  • Bioisosteres of Common Functional Groups. Unknown Source.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Azetidines in Drug Discovery. PharmaBlock.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Research Explorer - The University of Manchester.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Antimicrobial potential of various substituted azetidine deriv
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Unknown Source.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.

Sources

In Vitro Assessment of Azetidin-3-yl morpholine-4-carboxylate Derivatives: A Strategic Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Preamble: The Rationale for a Structured In Vitro Assessment

The Azetidin-3-yl morpholine-4-carboxylate scaffold represents a compelling starting point for medicinal chemistry campaigns. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional geometry, while the morpholine moiety is a well-established pharmacophore known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The combination of these two fragments creates a novel chemical space with significant potential for interaction with a variety of biological targets, from kinases to G-protein coupled receptors (GPCRs).[3][4]

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel derivatives based on this core structure. As a Senior Application Scientist, my objective is not merely to present a list of protocols, but to articulate a logical, tiered screening cascade. This strategy, beginning with broad cytotoxic profiling and progressing to specific target engagement and off-target liability assessment, is designed to be resource-efficient, enabling rapid, data-driven decisions to prioritize the most promising candidates for further development.[5][6][7] Every protocol is presented as a self-validating system, emphasizing the critical controls that ensure data integrity and reproducibility.

Section 1: The Initial Hurdle - Cytotoxicity and Viability Profiling

Expertise & Experience: Before investing resources in complex and target-specific assays, it is imperative to first assess the general cytotoxicity of the synthesized derivatives. A compound that indiscriminately kills cells at low concentrations is unlikely to be a viable therapeutic candidate, regardless of its on-target potency. Furthermore, understanding the concentration at which a compound affects cell health is crucial for interpreting data from subsequent cell-based assays; a loss of signal could be due to target modulation or simply cell death.[8][9] The MTT assay is a robust, cost-effective, and high-throughput colorimetric method ideal for this initial screen.[10]

Core Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[8][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target area) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium to achieve the desired final concentrations (e.g., from 100 µM down to low nM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO, typically ≤0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation & Interpretation:

The results are typically expressed as a percentage of cell viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Derivative IDCytotoxicity IC₅₀ (µM) on HEK293Cytotoxicity IC₅₀ (µM) on MCF-7
AZM-001> 10085.2
AZM-00245.75.1
AZM-00312.31.8
Staurosporine0.020.01

Table 1: Example cytotoxicity data for Azetidin-3-yl morpholine-4-carboxylate derivatives. Staurosporine is included as a potent cytotoxic positive control.

Section 2: Interrogating Key Target Classes

Expertise & Experience: The morpholine moiety is a privileged structure in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket.[1] Concurrently, azetidine scaffolds are increasingly utilized in the design of ligands for CNS targets, including GPCRs.[13] Therefore, a logical next step is to screen the derivatives against these two major, druggable target classes.

Target Class I: Protein Kinases

A primary biochemical assay is essential to determine direct inhibition of a kinase enzyme, independent of cellular effects. This allows for the precise determination of potency (IC₅₀) and provides a baseline for structure-activity relationship (SAR) studies.[14] Luminescence-based assays, such as the ADP-Glo™ assay, are highly sensitive methods that quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15][16]

Workflow for In Vitro Kinase Inhibition Assessment

kinase_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_detection Detection Phase (ADP-Glo™) cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compounds (Serial Dilution) mix Combine Kinase and Inhibitor (Pre-incubation) reagents->mix initiate Initiate Reaction with ATP/Substrate Mix mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) stop->detect read Read Luminescence (Plate Luminometer) detect->read analyze Calculate % Inhibition Plot Dose-Response Curve Determine IC50 Value read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Core Protocol: In Vitro Kinase Inhibition Assay (e.g., against a representative kinase like PI3K)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution containing the target kinase (e.g., PI3Kα) and another containing the substrate and ATP at a concentration close to its Km value.[17]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of the kinase enzyme solution and pre-incubate for 15-30 minutes at room temperature. This step is crucial for covalent or slow-binding inhibitors.

  • Initiation and Incubation: Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Incubate for 60 minutes at 30°C.[15]

  • Signal Detection: Stop the reaction and measure ADP production following the manufacturer's protocol (e.g., Promega's ADP-Glo™). This typically involves a two-step addition of reagents followed by luminescence measurement.[15]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine IC₅₀ values using a four-parameter logistic fit.

Derivative IDPI3Kα IC₅₀ (nM)
AZM-001> 10,000
AZM-002450
AZM-00325
GDC-09413

Table 2: Example biochemical data for derivatives against PI3Kα kinase. GDC-0941 is a known potent inhibitor used as a positive control.

Target Class II: G-Protein Coupled Receptors (GPCRs)

Evaluating compound activity at GPCRs requires assays that can measure receptor activation, not just binding. Modern luminescence-based assays provide a functional readout by detecting the interaction between an activated GPCR and a downstream signaling partner, like a mini-G protein or β-arrestin.[18][19][20]

Conceptual Pathway for a GPCR Activation Assay

gpcr_pathway ligand Azetidine Derivative (Agonist) gpcr GPCR-LgBiT ligand->gpcr Binds & Activates transducer Mini-G Protein-SmBiT gpcr->transducer Recruits output Reconstituted NanoLuc (Luminescence) gpcr->output Proximity-induced Reconstitution transducer->output Proximity-induced Reconstitution

Caption: Simplified schematic of a split-luciferase GPCR activation assay.

Core Protocol: GPCR Activation Assay (Split-Luciferase)

This protocol is based on systems like the NanoBiT® technology, which uses a split nanoluciferase.[18][19]

  • Cell Line: Use a cell line engineered to co-express the target GPCR fused to one subunit of the luciferase (e.g., LgBiT) and a signaling partner (e.g., mini-Gs) fused to the other subunit (SmBiT).

  • Cell Plating & Treatment: Plate the cells in a white, opaque 96-well plate. After 24 hours, replace the medium with an assay buffer containing the luciferase substrate. Add serial dilutions of the test compounds.

  • Incubation & Reading: Incubate the plate at room temperature for 15-30 minutes. Measure the luminescence signal using a plate reader. An increase in signal indicates receptor activation and subsequent protein-protein interaction.

  • Data Analysis: Plot the luminescence signal against compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist) values.

Derivative IDGPCR Target X EC₅₀ (nM)
AZM-001150
AZM-002> 10,000
AZM-0032,500
Positive Ctrl5

Table 3: Example functional data for derivatives acting as agonists on a hypothetical GPCR target.

Section 3: Preliminary ADME and Safety Profiling

Trustworthiness: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a self-validating system for lead optimization.[5][7] Favorable potency is meaningless if a compound is immediately metabolized or cannot reach its target. These assays help identify potential liabilities early, guiding chemical modifications to improve the overall drug-like profile.[6][21]

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay predicts the rate of metabolic clearance in the liver, a primary determinant of a drug's half-life. It measures the rate at which a compound is depleted when incubated with HLMs, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLMs and a NADPH-regenerating system (to support CYP activity) at 37°C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Cytochrome P450 (CYP) Inhibition

Causality: This assay is critical for predicting the potential for drug-drug interactions. If a new compound inhibits a major CYP enzyme (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the concentration of co-administered drugs metabolized by that enzyme.[22]

Step-by-Step Methodology:

  • Assay System: Use recombinant human CYP enzymes or HLMs with specific probe substrates that are metabolized into fluorescent or luminescent products.

  • Incubation: Incubate the enzyme, probe substrate, and NADPH with and without various concentrations of the test compound.

  • Detection: After a set incubation time, measure the fluorescent or luminescent signal.

  • Data Analysis: A decrease in signal in the presence of the test compound indicates inhibition. Calculate an IC₅₀ value for the inhibition of each major CYP isoform.

Data Presentation for ADME/Tox:

Derivative IDHLM Stability (t₁/₂, min)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)
AZM-00115> 5025.4
AZM-002458.9> 50
AZM-003> 60> 50> 50
Verapamil< 51.25.8

Table 4: Example in vitro ADME/Tox data. Verapamil is included as a control known for its rapid metabolism and potent CYP inhibition.

Conclusion: Synthesizing Data for Candidate Selection

This technical guide outlines a strategic, multi-tiered approach to the in vitro assessment of Azetidin-3-yl morpholine-4-carboxylate derivatives. By systematically evaluating cytotoxicity, on-target activity, and key ADME/Tox liabilities, researchers can efficiently triage compound libraries. The ideal candidate emerging from this cascade would exhibit potent and selective on-target activity (low nM IC₅₀/EC₅₀), a clean off-target profile, low cytotoxicity against non-target cells (high IC₅₀), good metabolic stability (long t₁/₂), and no significant CYP inhibition (high IC₅₀). This integrated dataset provides the robust, trustworthy foundation required to justify the advancement of a lead candidate into more complex cellular models and subsequent in vivo studies.

References

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • In Vitro ADME. Selvita.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2021). ACS Infectious Diseases.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (2016). Molecules.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • MTT assay overview. Abcam.
  • Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2025). Baghdad Science Journal.
  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacognosy and Phytochemical Research.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Current Pharmaceutical Biotechnology.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024).
  • Comparative Analysis of 3-(2-Ethylphenyl)azetidine: In Vitro and In Vivo Studies. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • In Vitro Assays. BioDuro.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Pharmacological profile of morpholine and its derivatives. (2015).
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.
  • In vitro ADME drug discovery services. Symeres.
  • In vitro kinase assay. (2024). protocols.io.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
  • A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics.
  • Recent progress in assays for GPCR drug discovery. (2020). American Journal of Physiology-Cell Physiology.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012).
  • The Use of Cell-Based Assays for Transl
  • Application Notes and Protocols for Cdk7-IN-7 Kinase Assay. Benchchem.
  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica.
  • Introducing the in vitro models driving drug development. (2025). RoukenBio.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

Sources

Methodological & Application

Synthesis of Azetidin-3-yl morpholine-4-carboxylate: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of azetidin-3-yl morpholine-4-carboxylate, a valuable building block for drug discovery and development. The azetidine motif is of growing interest in medicinal chemistry due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds. This protocol outlines a robust and reproducible two-step synthetic strategy, beginning with the protection of commercially available azetidin-3-ol, followed by the formation of the carbamate linkage with morpholine-4-carbonyl chloride, and concluding with deprotection to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights for successful synthesis, purification, and characterization.

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine core can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, when compared to more traditional carbocyclic or larger heterocyclic analogues.

Azetidin-3-yl morpholine-4-carboxylate combines the desirable features of the azetidine scaffold with the well-established morpholine moiety, a common constituent in numerous approved drugs, known for improving pharmacokinetic profiles. The carbamate linkage provides a stable and synthetically accessible connection between these two key pharmacophores. This compound, therefore, represents a versatile building block for the construction of novel chemical entities with potential therapeutic applications across various disease areas.

This application note details a reliable synthetic route to azetidin-3-yl morpholine-4-carboxylate, designed to be accessible to researchers with a solid background in synthetic organic chemistry. The protocol emphasizes safety, efficiency, and high purity of the final product, which is crucial for its application in drug discovery programs.

Reaction Scheme

The overall synthetic strategy is depicted in the following scheme:

Synthesis_Scheme Azetidinol Azetidin-3-ol Boc_Azetidinol tert-Butyl 3-hydroxyazetidine-1-carboxylate Azetidinol->Boc_Azetidinol (Boc)2O, Et3N DCM, rt Boc_Product tert-Butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate Boc_Azetidinol->Boc_Product Base (e.g., Et3N or Pyridine) DCM, 0 °C to rt Morpholine_Cl Morpholine-4-carbonyl chloride Morpholine_Cl->Boc_Product Final_Product Azetidin-3-yl morpholine-4-carboxylate Boc_Product->Final_Product TFA/DCM or HCl/Dioxane rt

Figure 1: Overall synthetic scheme for Azetidin-3-yl morpholine-4-carboxylate.

Part 1: Synthesis of Intermediate 1 - tert-Butyl 3-hydroxyazetidine-1-carboxylate

Principle: The nitrogen atom of azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent carbamoylation reaction. This is a standard protecting group strategy that ensures the selective reaction of the hydroxyl group. The Boc group is stable under the basic conditions of the next step and can be readily removed under acidic conditions.

Experimental Protocol:

Materials:

  • Azetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at room temperature, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Expected Yield: 85-95%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.50-4.45 (m, 1H), 4.15-4.05 (m, 2H), 3.90-3.80 (m, 2H), 2.50 (br s, 1H, OH), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.8, 80.0, 65.0, 58.5, 28.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅NO₃ [M+H]⁺: 174.11; found: 174.1.

Part 2: Synthesis of Intermediate 2 - tert-Butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate

Principle: The hydroxyl group of the Boc-protected azetidin-3-ol undergoes a nucleophilic acyl substitution reaction with morpholine-4-carbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Morpholine-4-carbonyl chloride

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of morpholine-4-carbonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate as a colorless oil or a white solid.

Expected Yield: 70-85%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.20-5.10 (m, 1H), 4.25-4.15 (m, 2H), 4.05-3.95 (m, 2H), 3.70-3.60 (m, 4H), 3.50-3.40 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 154.5, 80.5, 68.0, 66.5, 56.0, 44.5, 28.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₂N₂O₅ [M+H]⁺: 287.16; found: 287.2.

Part 3: Synthesis of Final Product - Azetidin-3-yl morpholine-4-carboxylate

Principle: The Boc protecting group is removed under acidic conditions to liberate the free amine of the azetidine ring. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are commonly used for this transformation. The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule and the desired salt form of the final product.

Experimental Protocol:

Materials:

  • tert-Butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • OR 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base)

  • Brine (saturated aqueous NaCl solution) (for free base)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for free base)

Procedure (TFA Deprotection):

  • Dissolve tert-butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Azetidin-3-yl morpholine-4-carboxylate as the free base.

Procedure (HCl/Dioxane Deprotection):

  • Dissolve tert-butyl 3-((morpholine-4-carbonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain Azetidin-3-yl morpholine-4-carboxylate hydrochloride .

Expected Yield: >90%

Characterization Data (Expected for the free base):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.15-5.05 (m, 1H), 4.00-3.90 (m, 2H), 3.75-3.65 (m, 2H), 3.65-3.55 (m, 4H), 3.50-3.40 (m, 4H), 2.50 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 70.0, 66.5, 52.0, 44.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₄N₂O₃ [M+H]⁺: 187.11; found: 187.1.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Morpholine-4-carbonyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Di-tert-butyl dicarbonate is a solid that can sublime; handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

Problem Possible Cause Solution
Incomplete Boc-protection Insufficient base or (Boc)₂O.Add additional triethylamine and (Boc)₂O and continue stirring.
Low yield in carbamoylation Incomplete reaction or decomposition of morpholine-4-carbonyl chloride.Ensure anhydrous conditions. Use freshly prepared or purchased morpholine-4-carbonyl chloride. Increase reaction time or temperature slightly.
Incomplete Boc-deprotection Insufficient acid or reaction time.Add more acid or prolong the reaction time. Gentle warming may be necessary.
Formation of byproducts Side reactions due to moisture or reactive impurities.Ensure all reagents and solvents are anhydrous. Purify starting materials if necessary.

Conclusion

The detailed protocol presented herein provides a reliable and efficient pathway for the synthesis of azetidin-3-yl morpholine-4-carboxylate. By following the outlined procedures and paying close attention to the experimental details, researchers can successfully prepare this valuable building block in high yield and purity. The strategic use of a protecting group and well-established reaction conditions ensures the robustness of the synthesis. This compound can serve as a key starting material for the development of novel therapeutic agents, leveraging the advantageous properties of the azetidine scaffold.

References

  • Couty, F., & Evano, G. (2006). The chemistry of azetidines.
  • Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(10), 3460-3477.
  • Greene, T. W., & Wuts, P. G. (2007). Protective groups in organic synthesis. John Wiley & Sons.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

Application Notes & Protocols: The Azetidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of azetidine scaffolds in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. We will delve into the unique physicochemical properties, synthetic strategies, and evaluation protocols that underscore the growing importance of this strained four-membered heterocycle in modern medicinal chemistry.

The Azetidine Advantage: Why a Strained Ring is a Gain for CNS Drug Design

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged from a synthetic curiosity to a privileged scaffold in drug discovery.[1] Its utility is rooted in a unique combination of structural and physical properties that are particularly advantageous for targeting the CNS.

  • Inherent Rigidity and Three-Dimensionality: Unlike flexible aliphatic chains or larger, more dynamic ring systems, the azetidine scaffold possesses significant conformational rigidity due to its inherent ring strain.[1][2] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Its distinct three-dimensional (sp³-rich) character is a sought-after feature in modern drug design, allowing for the exploration of novel chemical space and providing unique exit vectors for substituent placement.[2][3]

  • Improved Physicochemical Properties: The incorporation of an azetidine moiety can favorably modulate a molecule's properties for CNS penetration. It can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to larger, more lipophilic rings like piperidine or pyrrolidine.[1][4] These attributes are critical for crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in the brain.

  • A Versatile Bioisostere: Azetidines can serve as effective bioisosteric replacements for other common chemical groups.[5] This strategy is used to fine-tune pharmacokinetics and pharmacodynamics. For instance, an azetidine ring can replace a pyrrolidine or piperidine to alter basicity and reduce lipophilicity, or even act as a non-classical bioisostere for a phenyl ring.[5][6] This versatility makes it a powerful tool for lead optimization.

The sum of these characteristics has led to the investigation of azetidine-containing compounds for a range of CNS disorders, including Parkinson's disease, Tourette's syndrome, depression, and attention deficit disorder.[4][7][8]

Constructing the Core: Synthetic Strategies for Azetidine Scaffolds

Access to a diverse library of functionalized azetidines is paramount for any screening campaign. While historically challenging to synthesize due to ring strain, modern organic chemistry offers several robust methods.[8]

  • Classical Intramolecular Cyclizations: The foundational method involves the cyclization of a γ-amino halide or a similar substrate, where the amine nitrogen acts as a nucleophile to form the four-membered ring.[1] While historically significant, these methods can lack generality.

  • Strain-Release-Driven Methodologies: A more recent and powerful strategy involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[9] These molecules undergo a strain-release-driven reaction, allowing for the rapid and modular synthesis of densely functionalized azetidines in a single operation.[10]

  • Photochemical Approaches: Intermolecular [2+2] photocycloaddition reactions between imines and alkenes represent another modern approach to circumvent the challenges of ring strain and build the azetidine core.[6]

The following diagram illustrates a generalized workflow for developing a library of azetidine-based CNS drug candidates, from scaffold synthesis to in vivo evaluation.

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation A Select Starting Materials (e.g., β-amino alcohols) B Synthesize Azetidine Core (e.g., 2-cyanoazetidine) A->B Multistep Synthesis C Core Functionalization (N-alkylation, acylation, etc.) B->C Diversification D Generate Diverse Compound Library C->D E Primary Screening (Binding & Functional Assays) D->E Screening F ADME Profiling (Solubility, Permeability, Stability) E->F Promising Hits G Hit Identification F->G H Pharmacokinetic (PK) Studies (Brain Penetration) G->H Advance Hits I Efficacy Models (e.g., Forced Swim Test) H->I Favorable PK J Lead Optimization I->J

Caption: Experimental workflow for CNS agent development.[11]

Key CNS Targets & Mechanistic Insights

Azetidine scaffolds have been successfully employed to modulate a variety of CNS targets. Their structural features allow for precise interactions within the binding pockets of receptors and transporters.

Modulation of Catecholaminergic Neurotransmission

Derivatives of 3-phenoxyazetidine have shown potential as modulators of catecholaminergic systems, suggesting their utility in treating CNS disorders by influencing dopamine, norepinephrine, and serotonin levels.[4] A key target in this domain is the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 is a therapeutic strategy for conditions like Huntington's disease and tardive dyskinesia. Azetidine analogs of norlobelane have been developed as potent VMAT2 inhibitors.[12]

The diagram below illustrates a simplified dopaminergic synapse, highlighting potential sites of action for azetidine-based therapeutics.

G PRE Presynaptic Neuron POST Postsynaptic Neuron TYR Tyrosine L_DOPA L-DOPA TYR->L_DOPA DA Dopamine (DA) L_DOPA->DA VMAT2 VMAT2 DA->VMAT2 DAT DAT DA->DAT Reuptake D2R D2 Receptor DA->D2R Binding VESICLE Synaptic Vesicle VESICLE->PRE Synaptic\nCleft Synaptic Cleft VESICLE->Synaptic\nCleft Release VMAT2->VESICLE DA Loading AZT_VMAT2 Azetidine Inhibitor AZT_VMAT2->VMAT2 Inhibition AZT_DAT Azetidine Reuptake Inhibitor AZT_DAT->DAT Inhibition AZT_D2R Azetidine Antagonist/ Agonist AZT_D2R->D2R Modulation

Caption: Potential sites of action for azetidine derivatives in a dopaminergic synapse.[4]

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets for neurological diseases. The constrained nature of the azetidine ring is well-suited for achieving high selectivity and potency at these receptors. For instance, a hypothetical azetidine derivative could act as a positive allosteric modulator (PAM) at a GPCR implicated in neurodegeneration, enhancing the effect of the endogenous ligand and promoting neuronal survival.[11]

Field-Proven Methodologies: Key Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of azetidine-based CNS drug candidates. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol 1: Synthesis of a 3-Substituted Azetidine Core

Objective: To synthesize a versatile N-Boc-3-hydroxy-3-aryl-azetidine intermediate, a common precursor for library development. This protocol is adapted from established methods for Grignard additions to azetidinones.[11]

Rationale: This multi-step synthesis creates a key building block. The Boc-protecting group is stable under the Grignard reaction conditions but can be easily removed later for N-functionalization. The resulting tertiary alcohol can be used in subsequent reactions or the aryl group itself can be part of the final pharmacophore.

Materials:

  • N-Boc-azetidin-3-one

  • (2-Ethylphenyl)magnesium bromide (or other aryl Grignard reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-azetidin-3-one in anhydrous diethyl ether in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the (2-Ethylphenyl)magnesium bromide solution dropwise via a dropping funnel.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours to ensure the reaction goes to completion.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Causality: This step neutralizes the reactive Grignard reagent and protonates the alkoxide intermediate to form the desired alcohol.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield pure N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine.[11]

Protocol 2: In Vitro Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific CNS target (e.g., a GPCR).[11]

Rationale: This competitive binding assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor. A lower Kᵢ value indicates higher binding affinity. This is a primary screen to confirm target engagement.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target (e.g., ³H-labeled antagonist)

  • Test azetidine compound and non-specific binding control (e.g., a high concentration of unlabeled antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plate, glass fiber filters, and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the azetidine test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the varying concentrations of the test compound.

    • Control Wells: Include "total binding" wells (no test compound) and "non-specific binding" wells (with a saturating concentration of an unlabeled ligand).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 1 hour (or as optimized for the specific target) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Causality: Rapid filtration is essential to prevent dissociation of the ligand-receptor complex.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each test compound concentration (Total Binding - Non-Specific Binding). Plot the data and use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently calculate the Kᵢ value.[11]

Protocol 3: In Vivo Behavioral Assay - Forced Swim Test (FST)

Objective: To screen for potential antidepressant activity of an azetidine derivative in mice.[4]

Rationale: The FST is a widely used behavioral model to assess antidepressant efficacy. The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, promoting active escape-oriented behaviors.

Materials:

  • Male mice (e.g., C57BL/6)

  • Test azetidine compound formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80)

  • Glass or plastic cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to different groups of mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • An observer, blind to the treatment conditions, should score the behavior. The key measure is the duration of immobility during the last 4 minutes of the 6-minute test.

    • Definition of Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

  • Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the immobility time between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility time suggests potential antidepressant-like activity.[4]

Data Summary: Physicochemical and Pharmacokinetic Properties

For a CNS drug discovery program, it is crucial to track key properties that influence a compound's ability to be developed into a drug. Early in vitro measurement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.[13] The following table presents hypothetical data for a series of azetidine analogs, illustrating a clear way to summarize and compare lead compounds.

Compound IDTarget Kᵢ (nM)Functional EC₅₀ (nM)CLogPTPSA (Ų)Aqueous Solubility (µM)In Vitro Metabolic Stability (t½, min)Brain/Plasma Ratio
AZT-00115502.145.5150451.2
AZT-00225882.545.595>600.8
AZT-0038252.958.240321.5
AZT-004120>10001.865.1>200>600.3

Data is hypothetical and for illustrative purposes only.

Conclusion

The azetidine scaffold represents a dynamic and highly valuable frontier in CNS drug discovery.[2] Its unique structural rigidity and favorable physicochemical properties provide a robust platform for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[4] The synthetic strategies and evaluation protocols detailed herein offer a comprehensive framework for researchers to effectively harness the potential of this privileged structure. By integrating rational design, efficient synthesis, and rigorous biological evaluation, the development of next-generation azetidine-based CNS therapies can be significantly advanced.

References

  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Azetidines in medicinal chemistry: emerging applic
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. PMC.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.
  • Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents. Benchchem.
  • Azetidines of pharmacological interest. PubMed.
  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Examples of azetidine‐based bioisosters.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

Sources

Application Notes and Protocols for Large-Scale Production of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2][3][4] Their unique conformational constraints and ability to act as bioisosteric replacements for more common saturated heterocycles like piperidines and pyrrolidines often lead to improved physicochemical properties in drug candidates, including enhanced solubility, metabolic stability, and lipophilicity.[2][4] This has spurred significant interest in developing robust and scalable synthetic methods to access a diverse array of functionalized azetidines for pharmaceutical research and development.[3][4][5]

This guide provides a comprehensive overview of established and innovative methodologies for the large-scale production of functionalized azetidines, with a focus on practical, scalable, and efficient protocols.

Strategic Approaches to Large-Scale Azetidine Synthesis

The synthesis of functionalized azetidines on a large scale presents unique challenges due to the inherent ring strain of the four-membered ring.[4] Successful strategies often rely on one of the following core principles:

  • Intramolecular Cyclization: This is the most common approach, involving the formation of the azetidine ring from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate distance.

  • [2+2] Cycloaddition Reactions: These reactions involve the direct formation of the four-membered ring from two two-atom components, such as an imine and an alkene.[5]

  • Ring Expansion/Contraction Reactions: This strategy involves the conversion of other ring systems, such as aziridines or isoxazolines, into the desired azetidine scaffold.[5]

  • Functionalization of a Pre-formed Azetidine Ring: This "building block" approach is particularly useful for creating diverse libraries of analogues from a common azetidine core.[1]

The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall economic viability of the process.

Key Methodologies and Protocols for Large-Scale Production

Intramolecular Cyclization of 1,3-Amino Alcohols and Derivatives

This classical and widely used method involves the cyclization of a 3-amino-1-propanol derivative. The hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular nucleophilic substitution by the amine.

Causality Behind Experimental Choices: The choice of the leaving group is critical for reaction efficiency. Mesylates are often preferred for their high reactivity and ease of formation. The selection of the base is also important to deprotonate the amine without causing undesired side reactions. The solvent choice can significantly impact reaction rates and yields.

Protocol 1: Gram-Scale Synthesis of N-Benzhydryl-3-hydroxyazetidine [6][7]

This protocol describes a practical and cost-effective synthesis of a key intermediate for various functionalized azetidines.

  • Materials:

    • Benzhydrylamine

    • Epichlorohydrin

    • Sodium hydroxide (NaOH)

    • Toluene

    • Water

  • Procedure:

    • To a solution of benzhydrylamine in toluene, slowly add epichlorohydrin at a controlled temperature.

    • After the initial reaction, add a solution of sodium hydroxide to promote the ring-closing reaction.

    • Heat the reaction mixture to reflux and monitor for completion by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or column chromatography to yield N-benzyl-3-hydroxyazetidine.

Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The melting point of the crystalline product can also serve as a quality control checkpoint.

Strain-Release Reactions of 1-Azabicyclo[1.1.0]butane (ABB)

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a versatile precursor for the synthesis of 1,3-disubstituted azetidines.[1][5][8] ABB can react with a wide range of electrophiles and nucleophiles in a one-pot fashion, providing rapid access to functionalized azetidines.[1]

Expertise & Experience: The handling of ABB requires care due to its reactivity. The reaction conditions, including temperature and the order of addition of reagents, are crucial for achieving high yields and selectivity.

Protocol 2: One-Pot, Gram-Scale Synthesis of Protected 3-Haloazetidines from ABB [1]

This protocol outlines a rapid synthesis of versatile 3-haloazetidine building blocks.

  • Materials:

    • 1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., from commercially available starting materials)

    • Protecting group source (e.g., Boc-anhydride, sulfonyl chloride)

    • Halogen source (e.g., N-iodosuccinimide, N-bromosuccinimide)

    • Anhydrous solvent (e.g., THF, DCM)

  • Procedure:

    • Generate 1-azabicyclo[1.1.0]butane in situ or use a pre-formed solution.

    • To the cooled solution of ABB, add the protecting group source dropwise.

    • After the formation of the protected intermediate, add the halogen source.

    • Allow the reaction to proceed at a controlled temperature until completion.

    • Perform an appropriate work-up to quench the reaction and remove by-products.

    • Purify the resulting protected 3-haloazetidine by column chromatography.

Authoritative Grounding: The reactivity of ABB as both a potent nucleophile and electrophile has been well-documented, enabling a wide range of functionalization reactions.[1]

Photochemical and Flow Chemistry Approaches

Modern synthetic methodologies like photochemistry and continuous flow processing offer significant advantages for the large-scale production of azetidines.[9][10][11] These techniques can lead to improved reaction efficiency, reduced reaction times, enhanced safety, and easier scalability.[9]

Trustworthiness: Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and simplified scale-up.[9]

Workflow for Photochemical Flow Synthesis of 3-Hydroxyazetidines

G cluster_prep Preparation cluster_flow Flow Reactor cluster_workup Work-up & Purification Start Prepare solution of α-amino ketone precursor Pump Pump solution into photochemical flow reactor Start->Pump Irradiation Irradiate with appropriate wavelength (e.g., UV-A) Pump->Irradiation Collection Collect reaction mixture Irradiation->Collection Evaporation Solvent evaporation Collection->Evaporation Purification Purification (e.g., trituration, chromatography) Evaporation->Purification Product Isolated 3-Hydroxyazetidine Purification->Product

Caption: Workflow for the continuous photochemical synthesis of 3-hydroxyazetidines.

Protocol 3: Multi-gram Scale Photochemical Flow Synthesis of 3-Hydroxyazetidines via Norrish-Yang Cyclization

This protocol leverages the advantages of flow chemistry for the efficient synthesis of 3-hydroxyazetidines.

  • Materials:

    • Appropriate α-amino ketone precursor

    • Anhydrous acetonitrile (MeCN)

    • Photochemical flow reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

    • Syringe pump

  • Procedure:

    • Prepare a solution of the α-amino ketone precursor in anhydrous acetonitrile at the desired concentration (e.g., 0.15 M).

    • Set up the photochemical flow reactor according to the manufacturer's instructions, ensuring proper cooling.

    • Pump the solution through the reactor at a defined flow rate (e.g., 1 mL/min), which determines the residence time.

    • Collect the irradiated solution at the reactor outlet. For large-scale runs, the process can be run continuously or intermittently.

    • After processing the desired volume, evaporate the solvent from the collected mixture.

    • Isolate the product by a suitable method, such as trituration with a cold solvent or column chromatography.

Data Presentation: Comparison of Batch vs. Flow for Norrish-Yang Cyclization

ParameterBatch ReactionFlow Reaction
Reaction Time Several hoursMinutes
Scalability LimitedReadily scalable by extending processing time
Throughput LowHigh
Reproducibility VariableHigh
Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines

The aza-Michael addition is a powerful C-N bond-forming reaction that can be applied to the synthesis of functionalized azetidines.[12][13][14] This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Logical Relationship for Aza-Michael Addition

G Acceptor Methyl 2-(N-Boc-azetidin- 3-ylidene)acetate (Michael Acceptor) Product Functionalized 3-Substituted Azetidine Acceptor->Product Nucleophile N-Nucleophile (e.g., pyrazole, imidazole) Nucleophile->Product Base DBU (Catalyst) Base->Product catalyzes

Caption: Key components in the aza-Michael addition for azetidine synthesis.

Protocol 4: Synthesis of Methyl 2-(Azetidin-3-yl)acetate Derivatives via Aza-Michael Addition [13][14][15]

This protocol provides a general procedure for the synthesis of a variety of 3-substituted azetidines.

  • Materials:

    • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

    • Desired N-nucleophile (e.g., azetidine, pyrazole, imidazole)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous acetonitrile

  • Procedure:

    • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the N-nucleophile (1.0-1.2 eq).

    • Add DBU (1.0 eq) to the reaction mixture.

    • Stir the reaction mixture at 65 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 16 hours depending on the nucleophile.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Conclusion

The methodologies outlined in this guide represent a selection of robust and scalable approaches for the large-scale production of functionalized azetidines. The choice of a specific synthetic route will depend on factors such as the target molecule's structure, required scale, and economic considerations. The continued development of innovative technologies like flow chemistry and photochemistry is expected to further enhance the efficiency and accessibility of these valuable building blocks for the pharmaceutical industry.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(10), 875-882. [Link]

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development, 25(9), 2133-2140. [Link]

  • Colella, M., et al. (2022). Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. The Journal of Organic Chemistry, 87(17), 11531-11542. [Link]

  • Musci, P., et al. (2021). Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]

  • Musci, P., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(15), 10183-10192. [Link]

  • Colella, M., et al. (2022). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. CHIMIA International Journal for Chemistry, 76(5), 444-444. [Link]

  • Synfacts. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Synfacts, 21(07), 0735. [Link]

  • Williams, B. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Argent, T. (2022). Photochemical Approaches to Azetidines. University of Nottingham. [Link]

  • Palmer, J. T., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Kaur, N. (2025). Azetidine Synthesis. CRC Press. [Link]

  • Parrish, J. P., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19134-19144. [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. [Link]

  • Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3346-3363. [Link]

  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

  • Dar'in, D., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 2450-2458. [Link]

  • Kaur, N. (2025). Azetidine Synthesis. CRC Press.
  • Mykhailiuk, P. K., et al. (2023). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Spring 2023. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Google Patents. (1983). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Dar'in, D., et al. (2021). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]

  • Kim, H. R., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(7), 555-559. [Link]

  • Domainex. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex Blog. [Link]

  • Wuts, P. G. M., & Anderson, A. M. (2005). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 9(4), 433-435. [Link]

  • Leonori, D., et al. (2022). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Parmar, D., & Sugiono, E. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3346-3363. [Link]

  • Wang, X.-R., & Zhang, Y. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

  • Pedduri, Y., & Hanson, P. R. (2014). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 10, 2553-2598. [Link]

  • Ji, Y., et al. (2018). Supplementary Material. An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), S1-S48. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 386-387. [Link]

  • Van Den Broeck, E., & D'hooghe, M. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3749. [Link]

  • O'Brien, P., & Unthank, M. G. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Tetrahedron Letters, 53(22), 2730-2732. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

Sources

Application Notes & Protocols: Leveraging Azetidin-3-yl morpholine-4-carboxylate for Accelerated Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Introduction: The Imperative for sp³-Rich Scaffolds in Modern Drug Discovery

The contemporary landscape of drug discovery is characterized by an increasing demand for novel chemical entities with superior pharmacological profiles. A significant challenge in this endeavor is the tendency for lead compounds to exhibit undesirable physicochemical properties, such as poor solubility, high lipophilicity, and metabolic instability. These liabilities often lead to attrition in the later stages of drug development. A prevailing strategy to mitigate these risks is the incorporation of sp³-rich, saturated heterocyclic scaffolds.[1][2] These motifs introduce three-dimensionality, which can enhance binding affinity and selectivity, while simultaneously improving drug-like properties.[3]

Among the saturated heterocycles, azetidines and morpholines have emerged as "privileged structures" in medicinal chemistry.[4][5][6] Azetidines, strained four-membered nitrogen-containing rings, offer a unique combination of structural rigidity and defined exit vectors for substitution, often leading to improved metabolic stability and aqueous solubility.[4][5][7] Morpholines are frequently employed to enhance the pharmacokinetic profile of drug candidates, owing to their ability to improve solubility and act as a hydrogen bond acceptor, often with a favorable impact on cell permeability and metabolic clearance.[6][8][9][10]

This application note introduces the strategic use of the Azetidin-3-yl morpholine-4-carboxylate moiety as a novel building block for lead optimization programs. By covalently linking these two powerful scaffolds through a stable carbamate linker, medicinal chemists can systematically modulate the properties of a lead compound to achieve a more favorable balance of potency, selectivity, and pharmacokinetics.

II. The Strategic Advantage of the Azetidin-3-yl morpholine-4-carboxylate Moiety

The rationale for employing the Azetidin-3-yl morpholine-4-carboxylate fragment stems from the synergistic benefits of its constituent parts. The linkage of a lead compound to this moiety offers a multi-pronged approach to addressing common lead optimization challenges.[11][12][13]

Key Physicochemical and Pharmacokinetic Benefits:
  • Enhanced Aqueous Solubility: The morpholine ring, with its ether oxygen, is a well-established "solubility handle." Its incorporation can disrupt planarity and introduce polarity, thereby improving the solubility of poorly soluble lead compounds.[8][9]

  • Modulation of Lipophilicity: While the addition of atoms typically increases lipophilicity, the introduction of heteroatoms and the specific three-dimensional arrangement of bridged or saturated ring systems can counterintuitively reduce it.[14] The Azetidin-3-yl morpholine-4-carboxylate moiety provides a tool to fine-tune the lipophilicity (LogP/LogD) of a lead compound into a more desirable range for oral absorption and reduced off-target effects.

  • Improved Metabolic Stability: The azetidine ring is often more metabolically stable than larger, more flexible aliphatic amines or other heterocyclic systems.[5][7] Its incorporation can block sites of metabolism on a lead compound or introduce a more stable alternative.

  • Increased sp³ Character and "Escape from Flatland": Many early-stage hits are planar, aromatic molecules. Increasing the fraction of sp³-hybridized carbons is a key strategy to improve the developability of drug candidates.[2] The Azetidin-3-yl morpholine-4-carboxylate fragment is entirely sp³-rich, offering a direct route to enhance the three-dimensionality of a lead compound.

  • Defined Exit Vectors for Further Optimization: The azetidine ring provides precise points for further substitution, allowing for the exploration of structure-activity relationships (SAR) in a controlled manner.[15]

Data Summary: Impact of Azetidine and Morpholine on Drug Properties
PropertyImpact of Azetidine IncorporationImpact of Morpholine Incorporation
Aqueous Solubility Generally increases[3]Generally increases[6][8][9]
Lipophilicity (LogP) Can decrease or be fine-tuned[7]Can decrease or be fine-tuned[8][9]
Metabolic Stability Generally improves[3][5][7]Can improve metabolic profile[9][16]
sp³ Character Significantly increasesSignificantly increases
Permeability Can be optimizedCan be optimized[8][9]

III. Experimental Protocols

The incorporation of the Azetidin-3-yl morpholine-4-carboxylate moiety can be achieved through a variety of synthetic routes. The following protocols provide a general framework for the synthesis of the key building block and its subsequent conjugation to a lead compound.

A. Synthesis of a Versatile Precursor: tert-butyl 3-aminoazetidine-1-carboxylate

This protocol describes the synthesis of a protected azetidine building block, which can be elaborated to incorporate the morpholine-4-carboxylate group.

Protocol 1: Synthesis of tert-butyl 3-((morpholine-4-carbonyl)amino)azetidine-1-carboxylate

  • Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.

    • This can be achieved via several literature methods, often starting from commercially available precursors. One common route involves the reduction of tert-butyl 3-oxoazetidine-1-carboxylate followed by reductive amination or other functional group interconversions.[17]

  • Step 2: Reaction with Morpholine-4-carbonyl chloride.

    • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

    • Slowly add a solution of morpholine-4-carbonyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-((morpholine-4-carbonyl)amino)azetidine-1-carboxylate.

B. Conjugation to a Lead Compound

The following protocol outlines a general strategy for attaching the Azetidin-3-yl morpholine-4-carboxylate moiety to a lead compound containing a suitable electrophilic site, such as an alkyl halide.

Protocol 2: N-Alkylation of a Lead Compound with a Deprotected Azetidine Intermediate

  • Step 1: Deprotection of the Azetidine Nitrogen.

    • Dissolve the product from Protocol 1 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) and stir at room temperature for 1-4 hours.[18]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting salt can often be used directly in the next step.

  • Step 2: N-Alkylation with the Lead Compound.

    • To a solution of the deprotected azetidine salt (1.0 eq) and the lead compound containing an alkyl halide (or other suitable leaving group) (1.1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate or cesium carbonate (2-3 eq).

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography or preparative HPLC.

IV. Visualizing the Workflow and Chemical Logic

Diagram 1: Lead Optimization Workflow

Lead_Optimization_Workflow Lead Initial Lead Compound (e.g., Poor Solubility, High LogP) Strategy Strategic Incorporation of Azetidin-3-yl morpholine-4-carboxylate Lead->Strategy Synthesis Chemical Synthesis (Protocols 1 & 2) Strategy->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro & In Vivo Screening Purification->Screening ADMET ADMET Profiling (Solubility, Stability, Permeability) Screening->ADMET SAR SAR Analysis ADMET->SAR SAR->Strategy Iterative Design Optimized_Lead Optimized Lead Compound (Improved Properties) SAR->Optimized_Lead Synthesis_Strategy cluster_0 Building Block Synthesis cluster_1 Conjugation to Lead Compound Boc_Azetidine tert-butyl 3-aminoazetidine-1-carboxylate Commercially Available or Synthesized Protected_Fragment Protected Azetidin-3-yl morpholine-4-carboxylate Product of Protocol 1 Boc_Azetidine->Protected_Fragment Morpholine_Carbonyl Morpholine-4-carbonyl chloride Reagent Morpholine_Carbonyl->Protected_Fragment Deprotection Deprotection (TFA) Removal of Boc Group Protected_Fragment->Deprotection Final_Product Lead-Azetidin-3-yl morpholine-4-carboxylate Final Optimized Compound Deprotection->Final_Product Lead_Compound Lead-X X = Halide, OTf Lead_Compound->Final_Product

Caption: Synthetic pathway to final compound.

V. Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating through rigorous analytical characterization at each step.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals during the reactions ensures that the desired transformations are proceeding as expected and allows for the identification of any side products.

  • Intermediate and Final Product Characterization: The identity and purity of all synthesized compounds must be confirmed by a suite of analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

    • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Reproducibility: The detailed, step-by-step nature of the protocols is intended to ensure reproducibility across different laboratories and by different researchers.

VI. Conclusion

The Azetidin-3-yl morpholine-4-carboxylate moiety represents a powerful and versatile tool for medicinal chemists engaged in lead optimization. Its strategic incorporation offers a rational approach to improving the physicochemical and pharmacokinetic properties of lead compounds, thereby increasing the probability of advancing high-quality candidates into preclinical and clinical development. The protocols and workflows presented in this application note provide a practical guide for the synthesis and implementation of this novel building block in drug discovery programs.

VII. References

  • Cozzini, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Cozzini, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science. [Link]

  • Bavetsias, V., & Crumpler, S. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]

  • Sunagawa, M., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Bioorganic & Medicinal Chemistry. [Link]

  • Bon, R. S., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Unknown. (n.d.). MORPHOLINE (MORFOLİN). Unknown Source. [Link]

  • Tsoleridis, C. A., & Tsoleridis, P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Lin, J.-H., & Tseng, Y. J. (2013). LeadOp+R: Structure-Based Lead Optimization With Synthetic Accessibility. Frontiers in Chemistry. [Link]

  • Scott, J. S., & Williams, D. P. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Nykjaer, A., et al. (2024). Late-Stage Saturation of Drug Molecules. PMC. [Link]

  • Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]

  • O'Connell, J., et al. (2003). Library design practices for success in lead generation with small molecule libraries. PubMed. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Unknown. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Infinix Bio. (2026). Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. Infinix Bio. [Link]

  • Patsnap Synapse. (2025). How to optimize lead compounds?. Patsnap Synapse. [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]

  • Demydchuk, O. P., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Reactions for 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions to functionalize the C3-position of the azetidine ring. The unique strain and electronic properties of this four-membered heterocycle present distinct challenges and opportunities. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is giving low to no yield. What are the most common culprits for 3-substituted azetidines?

Low yields in these reactions typically trace back to a few core issues: catalyst deactivation, suboptimal reaction parameters, or instability of the azetidine ring itself. The most frequent and critical challenge is catalyst inhibition by the azetidine nitrogen. For C-N couplings, a common issue is the need for forcing conditions which can be incompatible with sensitive functional groups.[1][2] For C-C couplings, especially with boronic acids, side reactions like protodeboronation can be problematic.

Q2: I'm observing decomposition of my starting material or product. Is the azetidine ring opening?

Ring-opening is a valid concern due to the inherent ring strain of azetidines (~25.4 kcal/mol).[3] This side reaction is most often triggered by strong Lewis acids, elevated temperatures, or harsh acidic/basic conditions.[3][4] However, with careful condition selection, many standard palladium-catalyzed reactions can proceed without ring cleavage.[3][5]

Key mitigation strategies include:

  • Choice of N-Protecting Group: The stability of the azetidine ring is highly dependent on the nitrogen substituent. A comparison is provided in the table below.

  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, consider a more active catalyst system or longer reaction times at a moderate temperature (e.g., 80-100 °C) before elevating it further.[3]

  • Base Selection: Use the mildest base that is effective for the specific coupling reaction. Strong bases can promote decomposition pathways.

N-Protecting GroupStability to AcidStability to BaseRemoval ConditionsKey Considerations
Boc Labile (TFA, HCl)Generally StableStrong AcidMost common due to ease of use, but its acid lability requires careful planning of subsequent steps.[3]
Cbz More stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection if acid-labile groups are present.[3]
Sulfonyl (Ts, Ns) Generally StableGenerally StableHarsh (e.g., Na/NH₃)Provides high stability, but the strong electron-withdrawing nature can sometimes activate the ring towards nucleophiles. Removal is often challenging.[3]
Q3: Should I generate my catalyst in situ or use a pre-formed palladium precatalyst?

For reproducibility and higher activity, especially in complex settings like drug discovery, using a well-defined palladium precatalyst is strongly recommended.[6][7] Generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ can be less efficient and lead to the formation of palladium black (catalyst decomposition) or inhibitory byproducts.[6][8] Modern precatalysts (e.g., Buchwald G3 or G6 Palladacycles) are designed for clean and rapid generation of the active L-Pd(0) species, leading to more consistent results and often allowing for lower catalyst loadings.[6][9]

Troubleshooting Guide: Common Scenarios & Solutions

This section is structured to help you diagnose and solve specific experimental issues.

Scenario 1: Low Yield in Suzuki-Miyaura C-C Coupling

You are attempting to couple an N-Boc-3-iodoazetidine with an arylboronic acid and observe low conversion of your starting material.

start Low Yield in Suzuki Coupling check_catalyst Is Catalyst System Optimal? start->check_catalyst check_base Is Base Effective? check_catalyst->check_base Yes solution_ligand Screen Ligands: - Start with bulky, electron-rich  biaryl phosphines (XPhos, SPhos). - Consider a different ligand class if needed. check_catalyst->solution_ligand No solution_precatalyst Use a Pd(II) precatalyst (e.g., XPhos Pd G3) instead of in-situ generation. check_catalyst->solution_precatalyst No check_side_reactions Side Reactions Observed? check_base->check_side_reactions Yes solution_base Screen Bases: - K₃PO₄ or Cs₂CO₃ are often effective. - Ensure base is finely ground and anhydrous. check_base->solution_base No solution_homocoupling Issue: Homocoupling - Rigorously degas solvent. - Lower reaction temperature. check_side_reactions->solution_homocoupling Yes solution_deboronation Issue: Protodeboronation - Use anhydrous conditions. - Consider KF as the base. check_side_reactions->solution_deboronation Yes Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Aryl)(X) Pd0->OxAdd Oxidative Addition (Aryl-X) AmineCoord [L-Pd(II)(Aryl)(Amine)]+X- OxAdd->AmineCoord Amine Coordination (HNR¹R²) Deprotonation L-Pd(II)(Aryl)(Amido) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Aryl-Amine Deprotonation->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This is the most probable cause. The nitrogen atom of the amine substrate (or the azetidine itself if unprotected) can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • Solution: Use Appropriate Ligands. The key is to use ligands that are sterically bulky enough to favor the productive catalytic cycle over catalyst inhibition.

    • Recommendation: For C-N couplings, ligands like RuPhos , BrettPhos , and XPhos are specifically designed for this purpose and often give superior results. [4][5]

Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine-palladium complex.

  • Solution: Base Selection.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. [10]For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be successful, though they may require higher temperatures or longer reaction times. [5]Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, particularly with sensitive functional groups. [7]

The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Solution: Check for Proton Sources.

    • Ensure scrupulously dry conditions. Water or other protic impurities can be the source of the proton.

    • The amine itself can sometimes act as a hydrogen donor. Using a slight excess of the aryl halide can sometimes help.

    • The choice of base can also influence this side reaction; screening different strong bases may be necessary. [11]

Optimized Experimental Protocols

These protocols serve as validated starting points. Optimization for your specific substrates is likely necessary.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine

This procedure is for the C-C bond formation between an iodoazetidine and an arylboronic acid.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add N-Boc-3-iodoazetidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-3-bromoazetidine

This procedure details the C-N bond formation with a secondary amine.

Materials:

  • N-Boc-3-bromoazetidine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • RuPhos Pd G3 (precatalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk flask.

  • Outside the glovebox, under a positive pressure of argon, add the RuPhos Pd G3 precatalyst and N-Boc-3-bromoazetidine.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous toluene, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • After completion, cool to room temperature, dilute with diethyl ether, and quench carefully with water.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the layers of the filtrate, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Lithiation and Trapping of N-Boc-3-iodoazetidine

This protocol provides an alternative C-C bond formation method, particularly useful for introducing alkyl groups. [12] Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • n-Hexyllithium (n-HexLi) in hexanes (6.0 equiv)

  • Electrophile (e.g., benzaldehyde) (1.5 equiv)

  • Anhydrous Cyclopentyl methyl ether (CPME)

Procedure (Conceptualized for Batch from Flow Chemistry Data):

  • To an oven-dried, three-necked flask under argon, add a solution of N-Boc-3-iodoazetidine in anhydrous CPME.

  • Cool the solution to -78 °C.

  • Slowly add the n-HexLi solution dropwise via syringe, maintaining the internal temperature below -70 °C. The lithium-halogen exchange is extremely rapid.

  • After the addition is complete, stir for an additional 5-10 minutes at -78 °C.

  • Add the electrophile (e.g., benzaldehyde) as a solution in CPME, again ensuring the temperature remains low.

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.). PMC. Available at: [Link]

  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. (n.d.). MDPI. Available at: [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). ACS Publications. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). PubMed. Available at: [Link]

  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. (n.d.). Scilit. Available at: [Link]

  • Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[3][13]Fused Indole Heterocycles. (n.d.). PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (n.d.). Wiley Online Library. Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. (2007). Organic Chemistry Portal. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. (2026). Reddit. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). University of Bari Aldo Moro. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. Available at: [Link]

  • Effect of solvent on the cross-coupling reaction a . (n.d.). ResearchGate. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Chemistry Portal. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). ResearchGate. Available at: [Link]

  • 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross‐Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Wiley Online Library. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Available at: [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (n.d.). ResearchGate. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (n.d.). PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting C-N Bond Formation in Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the challenging yet crucial process of C-N bond formation during azetidine ring closure. Our aim is to equip you with the knowledge to diagnose and resolve common experimental issues, ensuring the successful synthesis of these valuable four-membered heterocycles.

Troubleshooting Guide: Overcoming Common Hurdles in Azetidine Synthesis

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Q1: My intramolecular cyclization to form an azetidine is resulting in very low yields. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in azetidine synthesis, often stemming from the inherent ring strain of the four-membered ring, which can make the cyclization kinetically and thermodynamically unfavorable compared to competing reactions.[1] Several factors can contribute to this issue.

Probable Causes and Solutions:

  • Inefficient Leaving Group: The rate-limiting step in many azetidine syntheses via intramolecular SN2 reaction is the displacement of a leaving group by the nitrogen nucleophile. A poor leaving group will slow down this desired reaction, allowing side reactions to dominate.[1]

    • Solution: Convert hydroxyl groups into better leaving groups such as mesylates, tosylates, or halides. This can be achieved through standard procedures, for example, by reacting the corresponding alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1]

  • Unfavorable Precursor Conformation: For the ring to close, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric hindrance near the reacting centers can prevent this.[1]

    • Solution: Modify the substrate to reduce steric bulk around the reaction centers. This might involve choosing a different protecting group or redesigning the synthetic route to introduce bulky groups after the azetidine ring has been formed.

  • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

    • Solution: Perform the reaction under high-dilution conditions (e.g., 0.01 M or less).[1] This will favor the intramolecular pathway.

  • Formation of More Stable Rings: The formation of five- or six-membered rings (pyrrolidines or piperidines) is often thermodynamically more favorable than the formation of the strained four-membered azetidine ring.[1][2]

    • Solution: Carefully design your substrate to preclude the possibility of forming larger rings. Ensure the leaving group is positioned exclusively for a 4-exo-tet cyclization. In some cases, specific catalysts or reaction conditions can favor the formation of the azetidine ring.[1]

Below is a general workflow for troubleshooting low-yield azetidine synthesis:

troubleshooting_low_yield start Low Azetidine Yield check_lg Is the leaving group efficient (e.g., MsO-, TsO-, I-)? start->check_lg activate_oh Activate hydroxyl group to a better leaving group. check_lg->activate_oh No check_concentration Is the reaction concentration low (e.g., <0.01 M)? check_lg->check_concentration Yes activate_oh->check_concentration dilute Perform reaction under high-dilution conditions. check_concentration->dilute No check_side_products Are larger rings (pyrrolidines) or oligomers forming? check_concentration->check_side_products Yes dilute->check_side_products redesign Redesign substrate to disfavor competing cyclizations. check_side_products->redesign Yes success Improved Yield check_side_products->success No redesign->success azetidine_synthesis cluster_precursors Common Precursors cluster_methods Synthetic Methods gamma-amino alcohol γ-Amino Alcohol intramolecular_sn2 Intramolecular Sₙ2 (e.g., Mesylation/TLC) gamma-amino alcohol->intramolecular_sn2 mitsunobu Intramolecular Mitsunobu Reaction gamma-amino alcohol->mitsunobu imine_alkene Imine + Alkene photocycloaddition [2+2] Photocycloaddition (Aza Paternò-Büchi) imine_alkene->photocycloaddition pyrrolidinone α-Bromo-N-sulfonyl- pyrrolidinone ring_contraction Ring Contraction pyrrolidinone->ring_contraction azetidine Azetidine intramolecular_sn2->azetidine mitsunobu->azetidine photocycloaddition->azetidine ring_contraction->azetidine

Sources

Technical Support Center: Managing Ring Strain in Complex Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who treat azetidines like their larger, more stable cousins (pyrrolidines and piperidines). This is a fundamental structural error. The azetidine ring is a highly strained, four-membered system that behaves like a thermodynamic spring.

This guide is designed to provide you with the mechanistic causality behind common synthetic failures, field-proven troubleshooting strategies, and self-validating protocols to successfully manage and harness azetidine ring strain.

Part 1: The Thermodynamics of Azetidine Ring Strain

To troubleshoot azetidine chemistry, you must first understand the physics governing the molecule. The


 hybridized carbons in an azetidine ring are forced into ~90° bond angles, severely deviating from the ideal 109.5°. This induces massive angle and torsional strain, resulting in a conformationally puckered, rigid molecule bent 10-20 degrees out of planarity[1].

This inherent strain (approximately 25.4 kcal/mol) makes the ring highly susceptible to electrophilic activation and subsequent nucleophilic cleavage[2].

Quantitative Data: Heterocycle Ring Strain Comparison
HeterocycleRing SizeRing Strain Energy (kcal/mol)Structural Characteristics & Stability
Aziridine 326.7Highly strained, planar; highly reactive to ring-opening[1].
Azetidine 425.2 - 25.4Puckered conformation; kinetically stable but thermodynamically labile[1],[2].
Pyrrolidine 55.8Envelope conformation; highly stable, minimal strain[1].
Piperidine 60.0Chair conformation; strain-free, standard reactivity[1].

Part 2: Troubleshooting Guide & Failure Modes

Q1: Why does my azetidine ring open during standard N-acylation or cross-coupling?

A1: Ring-opening is primarily driven by the relief of the 25.4 kcal/mol ring strain[3]. When you introduce Lewis acids or strong protic acids during acylation, they coordinate to the basic azetidine nitrogen. Causality: This coordination drastically increases the electrophilicity of the adjacent


-carbons. Any nucleophile present in the reaction mixture (even weak ones like chloride ions from acyl chlorides) will attack via an 

-type mechanism, cleaving the

bond[3].
  • Solution: Switch to Brønsted base buffers (e.g.,

    
     or 
    
    
    
    ) to neutralize acidic byproducts immediately, and perform the reaction at lower temperatures (0 °C to -78 °C) to keep the system below the activation energy threshold for ring-opening[3].
Q2: My intramolecular 4-exo-tet cyclization gives low yields and favors acyclic byproducts.

A2: The transition state for four-membered ring closure is kinetically and thermodynamically disfavored compared to intermolecular side reactions[4].

  • Causality: The acyclic precursor must adopt a highly specific, high-energy conformation to bring the nucleophilic nitrogen and electrophilic carbon into proximity. Steric bulk near the reacting centers will entirely prevent this[4].

  • Solution: Convert your leaving group to a highly efficient moiety (like a triflate or mesylate) to accelerate the desired

    
     closure before side reactions can occur. Alternatively, use electron-withdrawing protecting groups (like Boc or Ts) on the nitrogen to prevent premature intermolecular reactions[4].
    
Q3: I am observing racemization or ring expansion to 1,3-oxazines during the amide coupling of 2,2-disubstituted azetidines.

A3: This is a classic strain-driven rearrangement.

  • Causality: Under conditions conducive to ring expansion (prolonged times, specific acidic/basic environments), the azetidine can undergo rapid ring opening and closing via a highly reactive azafulvenium salt intermediate[5]. This intermediate destroys the stereocenter at the

    
    -position, leading to racemization, or allows the oxygen of the newly formed amide to attack, expanding the ring into a thermodynamically favored 5,6-dihydro-4H-1,3-oxazine[5].
    
  • Solution: To trap the kinetic spiro-azetidine amide product, strictly limit reaction times and use optimized base equivalents (e.g., exactly 2.5 equiv. of

    
    ) to prevent the proton-transfer tautomerization that aids ring expansion[5].
    

Part 3: Self-Validating Experimental Protocols

To bypass the difficulties of traditional cyclization, modern methodologies harness ring strain as a driving force rather than fighting it. Below are two self-validating workflows.

Protocol A: Strain-Release Synthesis of 3-Haloazetidines from 1-Azabicyclo[1.1.0]butane (ABB)

This protocol utilizes the massive strain of the bicyclic ABB precursor to drive the formation of functionalized monocyclic azetidines[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Electrophilic Activation: Slowly add the activating electrophile (e.g., Boc-anhydride or a chloroformate, 1.1 equiv) dropwise.

    • Causality: Activation of the bridgehead nitrogen makes the central

      
       bond highly susceptible to cleavage.
      
  • Nucleophilic Trapping: Add the desired nucleophile (e.g., a halide source or thiol, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: The nucleophile attacks the activated carbon, cleaving the central bond. The relief of the bicyclic strain provides an overwhelming thermodynamic driving force, pushing the reaction to completion[6].

  • Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain). ABB is highly polar and stains strongly. The reaction is validated when the ABB spot completely disappears and is replaced by a distinct, less polar UV-active spot (the protected azetidine).

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Controlled N-Acylation of Azetidines (Preventing Ring Opening)

Step-by-Step Methodology:

  • Preparation: Dissolve the free azetidine (1.0 equiv) in anhydrous DCM (0.1 M). Cool the flask strictly to -78 °C using a dry ice/acetone bath.

  • Buffering: Add

    
     (2.5 equiv).
    
    • Causality:

      
       is sterically hindered, preventing it from acting as a nucleophile, but it is basic enough to immediately scavenge the 
      
      
      
      generated during acylation, preventing acid-catalyzed ring opening[3].
  • Acylation: Add the acyl chloride (1.05 equiv) dropwise over 15 minutes.

  • Self-Validation Check: After 30 minutes at -78 °C, take a 10

    
     aliquot, quench in 
    
    
    
    , and analyze via LC-MS.
    • Validation: A single mass peak at the exact product mass validates intact azetidine. The presence of a mass corresponding to

      
       (water addition) or 
      
      
      
      indicates the cooling/buffering failed and the ring has opened.
  • Workup: If validated, quench the reaction cold with water, extract with DCM, and concentrate under reduced pressure.

Part 4: Visualizing the Workflows

Troubleshooting Start Issue: Azetidine Ring-Opening Detected Check Analyze Reaction Conditions Start->Check Lewis Lewis Acid / Strong Protic Acid Present? Check->Lewis Temp Reaction Temp > 25°C? Check->Temp Sol1 Action: Switch to Brønsted Base Buffer Lewis->Sol1 Yes Protect Action: Use EWG Protecting Group (Boc/Ts) Lewis->Protect No Sol2 Action: Lower Temp to 0°C or -78°C Temp->Sol2 Yes

Logical troubleshooting workflow for mitigating azetidine ring-opening during synthesis.

StrainRelease ABB 1-Azabicyclo[1.1.0]butane (Highly Strained) Act Electrophilic Activation (TFAA / Chloroformates) ABB->Act Step 1 Nuc Nucleophilic Trapping (Halides / Arenes) Act->Nuc Step 2 Cleave C-N Bond Cleavage (Strain Relief) Nuc->Cleave Thermodynamic Driving Force Prod Functionalized Azetidine Derivative Cleave->Prod High Yield

Mechanistic pathway of strain-release-driven synthesis from 1-azabicyclo[1.1.0]butane.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I purify my azetidine derivatives on standard silica gel? A: Proceed with caution. Free N-H azetidines or highly strained variants can decompose on the acidic stationary phase of standard silica gel[4]. It is highly recommended to use basic alumina, or to pre-treat your silica gel with 1-2% triethylamine to neutralize the acidic silanol groups before loading your sample.

Q: Are azetidines stable to hydrogenation conditions? A: Generally, yes. Unlike aziridines, which readily undergo hydrogenolysis (ring-opening via


), azetidines are significantly more stable and typically survive standard catalytic hydrogenation conditions used for debenzylations or alkene reductions.

Q: Why do my azetidine NMR peaks look broad or split at room temperature? A: Azetidines possess a barrier to nitrogen inversion and ring puckering. Depending on the substitution pattern, the interconversion between pseudo-axial and pseudo-equatorial conformers can occur at a rate comparable to the NMR timescale, leading to line broadening. Running the NMR at an elevated temperature (e.g., 50 °C) will usually sharpen the peaks by averaging the conformers.

References

  • Source: clockss.
  • Source: rsc.
  • Source: benchchem.
  • Source: rsc.
  • Source: semanticscholar.
  • Source: benchchem.

Sources

strategies for scaling up azetidine synthesis for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Azetidine Synthesis Case ID: AZT-SCALE-001 | Status: Open | Priority: High

Welcome to the Process Chemistry Support Hub. You are accessing this guide because your bench-scale azetidine synthesis (mg scale) is failing or becoming hazardous at the multigram/kilogram scale. Azetidines possess high ring strain (~26 kcal/mol), making them prone to ring-opening polymerization, thermal runaway, and volatility issues that do not manifest on a small scale.

This guide is structured as a series of Troubleshooting Modules designed to address specific failure modes encountered during scale-up.

Module 1: The "Vanishing Yield" Phenomenon (Volatility & Isolation)

User Query: "I synthesized a C2-substituted azetidine on a 50g scale. The reaction conversion was 100% by NMR, but after rotary evaporation, I lost 60% of my mass. Where did it go?"

Root Cause Analysis: Simple azetidines (especially those without heavy protecting groups like Boc or Ts) are highly volatile. The boiling point of unsubstituted azetidine is ~61°C. On a scale-up, the extended time required to remove solvents under vacuum leads to co-evaporation of the product.

Technical Solution: The "Trap and Salt" Protocol Do not attempt to isolate the free base of low-molecular-weight azetidines via distillation or rotary evaporation unless you have specialized fractional distillation equipment.

Step-by-Step Protocol:

  • Extraction: Perform your workup using a low-boiling solvent (Diethyl Ether or Pentane) if safety codes permit, or MTBE (Methyl tert-butyl ether). Avoid DCM; it is difficult to remove without losing product.

  • Salt Formation (In-Situ): Instead of concentrating the free base:

    • Cool the organic layer to 0°C.

    • Bubble anhydrous HCl gas or add a solution of HCl in Et₂O/Dioxane dropwise.

    • The azetidine hydrochloride salt will precipitate.[1]

  • Filtration: Isolate the solid salt via filtration. The salt is non-volatile and stable.

  • Free-Basing (On-Demand): Only regenerate the free base immediately prior to the next step (e.g., coupling) by treating the salt with a base in the reaction solvent.

Data: Boiling Point vs. Recovery Method

Compound Boiling Point (Free Base) Recovery (Rotovap) Recovery (HCl Salt Precipitation)
Azetidine (unsub) 61-62°C < 30% > 90%
2-Methylazetidine ~70°C ~ 45% > 92%

| N-Boc-Azetidine | > 200°C (stable) | > 95% | N/A (Stable) |

Module 2: Thermal Runaway & Polymerization (Cyclization)

User Query: "Scaling up the cyclization of gamma-haloamines (e.g., 3-bromopropylamine) resulted in a massive exotherm and a gummy solid instead of my product."

Root Cause Analysis:

  • Exotherm: The ring closure is highly exothermic. In batch mode, heat accumulation accelerates the reaction, leading to a thermal runaway.

  • Oligomerization: Azetidine formation competes with intermolecular nucleophilic attack (dimerization/polymerization). This is concentration-dependent. High concentrations favor polymer; low concentrations favor the ring.

Technical Solution: Continuous Flow Chemistry Flow chemistry is the gold standard for azetidine scale-up because it allows for excellent heat exchange and precise control of residence time, preventing the "hot spots" that trigger polymerization.

Protocol: Continuous Flow Cyclization (Example)

  • Reagents: 1-bromo-3-chloropropane + Primary Amine.

  • Setup: Two reagent streams mixing into a heated coil reactor.

  • Solvent: Ethanol or Water (Polar solvents stabilize the transition state).[2][3]

  • Conditions: High temperature (80-100°C) but short residence time (e.g., 5-10 mins).

Visual Workflow: Batch vs. Flow Logic

Azetidine_Flow_Logic Start Scale-Up Requirement (>50g Azetidine) Decision Is the precursor prone to polymerization? Start->Decision Batch Batch Reactor (Dilution Strategy) Decision->Batch No (Stable Precursor) Flow Continuous Flow Reactor (High T / Short Res. Time) Decision->Flow Yes (e.g., Haloamines) Batch_Risk Risk: Thermal Runaway Risk: Oligomerization Batch->Batch_Risk Flow_Benefit Benefit: Superior Heat Transfer Benefit: Kinetic Control Flow->Flow_Benefit

Caption: Decision logic for selecting Flow Chemistry over Batch processing to mitigate thermal risks and polymerization.

Module 3: The Beta-Lactam Reduction (Safety & Workup)

User Query: "We are reducing a beta-lactam to an azetidine using LiAlH₄ (LAH). The workup on a 100g scale formed an unfilterable emulsion, and the quench was terrifying."

Root Cause Analysis:

  • Quench Hazard: LAH generates hydrogen gas and heat upon quenching. On a large scale, this is a fire hazard.

  • Aluminum Emulsions: Improper quenching generates gelatinous aluminum hydroxides that clog filters and trap product.

Technical Solution: The Fieser Workup or Red-Al Alternative

Option A: The Fieser Quench (For LAH) Do not just add water. Use this stoichiometric ratio for a granular, filterable precipitate: For every x grams of LAH used:

  • Slowly add x mL of Water.

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of Water. Result: A white, sandy solid that filters easily.

Option B: The Process-Friendly Alternative (Red-Al) Replace LAH with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Why: It is soluble in organic solvents (toluene), thermally more stable, and non-pyrophoric (though still reactive).

  • Protocol:

    • Dissolve Lactam in Toluene.

    • Dose Red-Al solution (65% in Toluene) at controlled temp (0-25°C).

    • Quench with Rochelle's Salt (Potassium sodium tartrate) solution to solubilize aluminum salts into the aqueous phase.

Module 4: Advanced Route – Strain Release (Bicyclo[1.1.0]butanes)

User Query: "We want to access 3-substituted azetidines. We are looking at bicyclo[1.1.0]butanes (BCBs) as precursors. Is this scalable?"

Root Cause Analysis: BCBs are highly strained (~66 kcal/mol). While they are excellent precursors for 3-substituted azetidines via nucleophilic addition, storing large quantities of BCBs is a safety risk due to potential shock sensitivity or spontaneous decomposition.

Technical Solution: Telescoped Flow Synthesis Do not isolate the BCB intermediate on a large scale. Use a "Telescoped" flow process where the BCB is generated and immediately consumed to form the azetidine.

Workflow Diagram:

BCB_Telescope Step1 Precursor Generation (Lithiation) Step2 BCB Formation (Intramolecular Cyclization) Step1->Step2 Flow Stream 1 Step3 Nucleophile Addition (Strain Release) Step2->Step3 Immediate Consumption Product Functionalized Azetidine Step3->Product Output

Caption: Telescoped flow synthesis avoids isolation of the high-energy BCB intermediate.

References

  • Continuous Flow Synthesis of Azetidinium Salts

    • Title: Gram-Scale Domino Synthesis in B
    • Source:The Journal of Organic Chemistry (2021).
    • URL:[Link]

    • Relevance: Validates the use of flow chemistry to manage thermal instability and improve yields over b
  • Isolation of Volatile Azetidines

    • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines.
    • Source:The Journal of Organic Chemistry (2024).
    • URL:[Link]

    • Relevance: Details the "Trap and Salt" method and use of diethyl ether to prevent product loss due to vol
  • Flow Synthesis of Functionalized Azetidines (BCB Route)

    • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.
    • Source:University of Bari / ResearchG
    • URL:[Link]

    • Relevance: Demonstrates the safety and efficiency of handling lithiated intermedi
  • Safety in Azide/Azetidine Chemistry

    • Title: Safe Practices for Azide Chemistry Scale-up.
    • Source:Organic Process Research & Development.
    • URL:[Link]

    • Relevance: Provides foundational safety protocols for handling nitrogen-rich, high-energy precursors often used in azetidine synthesis.

Sources

overcoming synthetic hurdles in the preparation of azetidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Synthetic Hurdles in the Preparation of Azetidine Libraries

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Executive Summary: The Azetidine Challenge

Azetidines are high-value bioisosteres for gem-dimethyl, morpholine, and piperidine groups, offering reduced lipophilicity (


) and improved metabolic stability. However, their incorporation into high-throughput library synthesis is plagued by their inherent ring strain (~26 kcal/mol). This guide addresses the three primary failure modes in azetidine library generation: failed cyclization , transition-metal catalyst poisoning , and unintended ring opening .

Diagnostic & Decision Framework

Before initiating synthesis, use this decision matrix to select the optimal route based on your desired substitution pattern.

Azetidine_Route_Selection Start Target Azetidine Structure Subst Substitution Pattern? Start->Subst C3_Func C3-Functionalized (Library Core) Subst->C3_Func Aryl/Alkyl at C3 C2_Func C2-Functionalized (Chiral/Complex) Subst->C2_Func Aryl/Alkyl at C2 N_Func N-Functionalized (Simple) Subst->N_Func Amide/Urea at N1 Route_A Route A: Functionalize Commercial 3-Iodo/3-Oxo C3_Func->Route_A Standard Route_B Route B: Strain-Release (Bicyclo[1.1.0]butane) C3_Func->Route_B High Diversity/Quat. Centers Route_C Route C: Photoredox (Minisci C-H Activation) C2_Func->Route_C Late-Stage Route_D Route D: Cyclization (Gamma-Haloamines) C2_Func->Route_D De Novo N_Func->Route_A Reductive Amination

Figure 1: Synthetic Route Decision Tree. Route B (Strain Release) is the modern preferred method for difficult 3,3-disubstituted libraries.

Troubleshooting Guides (Q&A Format)

Module A: Cross-Coupling Failures (C3-Functionalization)

User Issue: "I am trying to Suzuki-couple a 3-iodoazetidine with aryl boronic acids, but I see <10% conversion. The starting material remains, or I see dehalogenation."

Root Cause Analysis: The azetidine nitrogen is a potent Lewis base (sp³ hybridized). It coordinates strongly to the Palladium (Pd) center, displacing phosphine ligands and poisoning the catalyst. This "arrests" the catalytic cycle before oxidative addition can occur effectively.

Solution Protocol:

  • Steric Shielding: Switch to bulky, electron-rich ligands like DavePhos or XPhos . These ligands create a steric wall that prevents the azetidine nitrogen from binding to the Pd center [1].

  • N-Protection Strategy: Ensure the nitrogen is protected with a bulky, electron-withdrawing group (EWG) like Boc or Cbz before coupling. Never attempt coupling on a free amine azetidine.

  • Base Selection: Avoid strong bases if your protecting group is sensitive. Use

    
     (mild) instead of 
    
    
    
    .

Recommended Conditions (Suzuki):

Component Recommendation Mechanism

| Catalyst |


 + DavePhos (1:2) | Bulky ligand prevents N-coordination. |
| Solvent  | Toluene/

(10:1) | Biphasic system solubilizes inorganic base. | | Temp | 80–100 °C | Required to overcome oxidative addition barrier. |
Module B: Ring Opening & Instability

User Issue: "My azetidine ring opens during acid deprotection (Boc removal) or acylation. I'm seeing a linear chloropropyl amine byproduct."

Root Cause Analysis: Azetidines have high ring strain (~26 kcal/mol).[1] Under acidic conditions, the nitrogen protonates, becoming a better leaving group. If a nucleophile (like


 from HCl or 

) is present, it attacks the

-carbon (C2/C4), relieving strain via ring opening (

type).

Solution Protocol:

  • Scavenger-Assisted Deprotection: When removing Boc with TFA, add triethylsilane (TES) or thioanisole as cation scavengers.

  • Avoid HCl/Dioxane: Do not use HCl in dioxane/methanol for deprotection if the ring is electron-rich. The chloride ion is sufficiently nucleophilic to open the ring.

    • Alternative: Use TMSOTf / 2,6-lutidine or TFA / DCM at 0°C.

  • Acylation Safety: When coupling a free azetidine to an acid chloride, the generated HCl will open the ring.

    • Fix: Use a biphasic Schotten-Baumann condition (

      
      ) or use HATU/DIPEA instead of acid chlorides to avoid generating strong acid species [2].
      

Visualizing the Failure Mode:

Ring_Opening Step1 N-Boc Azetidine Step2 Protonated Azetidinium (Highly Activated) Step1->Step2 + Acid Step3 Linear Byproduct (Ring Opened) Step2->Step3 + Nu (SN2 Attack) Acid Strong Acid (H+) Nu Nucleophile (Cl-, RCOO-)

Figure 2: Mechanism of Acid-Mediated Ring Opening. Nucleophiles attack the alpha-carbon of the protonated species.

Module C: Library Diversity (C-H Activation)

User Issue: "I need to substitute the C2 position, but cyclizing de novo is too slow for library production. Can I functionalize the ring directly?"

Root Cause Analysis: Direct lithiation of azetidines is difficult due to the instability of the lithiated species (beta-elimination). Traditional methods fail to install diversity at C2 late-stage.

Solution Protocol: Utilize Photoredox Minisci-type reactions . This allows for the direct alkylation/arylation of the C2 position of N-protected azetidines using radical precursors (e.g., carboxylic acids, halides) [3].

Protocol (MacMillan/Dunham Type):

  • Substrate: N-Boc Azetidine.

  • Reagents:

    
     (cat), Alkyl bromide (R-Br), 
    
    
    
    .
  • Light Source: Blue LED (450 nm).

  • Mechanism: The photocatalyst generates a radical at the C2 position (stabilized by the adjacent Nitrogen), which traps the alkyl radical.

Advanced Synthesis: Strain-Release Homologation

For libraries requiring complex 3,3-disubstituted azetidines , traditional substitution is poor. The "Strain-Release" method using [1.1.0]bicyclobutanes (ABB) is the industry standard for overcoming this hurdle [4].

ParameterTraditional Route (Alkylation)Strain-Release Route (ABB)
Starting Material 1,3-dihalides + amine[1.1.0]bicyclobutane (commercial)
Mechanism Double

(Entropically disfavored)
Radical/Nucleophilic Addition across central bond
Key Reagent High heat / Strong BaseGrignard / Cu catalyst / Organolithium
Success Rate Low for sterically hindered aminesHigh (Thermodynamically driven by strain release)

User Tip: If you need a 3-aryl-3-fluoro azetidine, do not try to fluorinate the azetidine. React an ABB precursor with an aryl-Grignard and an electrophilic fluorine source.

Purification & Storage Guidelines

  • Silica Gel Warning: Standard silica is slightly acidic (

    
    ). This is sufficient to degrade electron-rich azetidines during column chromatography.
    
    • Fix: Pre-treat silica columns with 1%

      
       in hexanes before loading your sample.
      
  • Storage: Store azetidine libraries as HCl or Oxalate salts if possible. Free bases should be stored at -20°C under Argon to prevent polymerization or atmospheric

    
     capture (azetidines are strong nucleophiles).
    

References

  • Mughal, H., & Szostak, M. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][3][4][5] Organic & Biomolecular Chemistry, 19, 3274-3286.[2]

  • BenchChem Technical Support. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Protocols.

  • MacMillan, D. W. C., et al. (2016).[6] Native functionality in triple catalytic cross-coupling: sp3 C-H bonds as latent nucleophiles.[6] Science, 352, 1304–1308.[6]

  • Gianatassio, R., & Kadish, D. (2019).[7] Direct Alkylation of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents. Organic Letters, 21, 2060-2063.[7]

  • Takeda, Y., & Minakata, S. (2020).[1] Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines.[1] Accounts of Chemical Research, 53, 1913–1930.

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Characterization of Azetidin-3-yl Morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative NMR characterization of Azetidin-3-yl morpholine-4-carboxylate , a carbamate linker system relevant to fragment-based drug discovery.

The analysis compares the two most critical "alternatives" in small molecule characterization: Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
.[1] This comparison is vital because the azetidine ring's conformational dynamics and the carbamate's rotameric behavior manifest differently in these solvents, affecting spectral resolution and integration accuracy.

Executive Summary & Structural Context

Azetidin-3-yl morpholine-4-carboxylate (


) combines a strained azetidine ring with a morpholine moiety via a carbamate linkage. Characterizing this molecule presents specific challenges:
  • Ring Strain: The azetidine protons exhibit distinct coupling patterns (

    
     and 
    
    
    
    ) that are sensitive to solvation.
  • Rotameric Broadening: The

    
     bond in the carbamate linker has partial double-bond character, often leading to broadened morpholine signals at room temperature.
    
  • Exchangeable Protons: The secondary amine (NH) of the azetidine ring is liable to exchange, making its detection solvent-dependent.

Structural Definition

The characterization targets the following connectivity:

  • Core: Morpholine-4-carboxylic acid esterified with Azetidin-3-ol.

  • Key Feature: The azetidine nitrogen is unsubstituted (free base) or protonated (salt), serving as a vector for further functionalization.

Structure Figure 1: Structural domains and NMR sensitivity points. Morpholine Morpholine Ring (N-CH2 / O-CH2) Carbamate Carbamate Linker (-N-CO-O-) Morpholine->Carbamate Amide-like Resonance Azetidine Azetidine Ring (C3-H / C2,4-H) Carbamate->Azetidine Ester Linkage NH Exchangeable NH (Solvent Sensitive) Azetidine->NH Site of Protonation

Comparative Analysis: vs. [2]

This section evaluates the performance of the two standard solvent alternatives. For this specific compound,


  is the recommended medium for full structural elucidation, while 

is suitable for rapid purity checks of the free base.
Performance Matrix
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended )
Solubility Good for Free Base; Poor for Salts (HCl/TFA).Excellent for both Free Base and Salts.
Azetidine NH Detection Poor. Often broad/invisible due to fast exchange.Excellent. Appears as sharp multiplet or broad singlet (8-9 ppm).
Carbamate Resolution Medium. Morpholine

signals often broaden/coalesce.
High. Higher viscosity/polarity often slows rotation, sharpening signals.
Water Interference Low (~1.56 ppm).[1] Usually distinct from signals.High (~3.33 ppm). Can obscure Azetidine C2/C4 protons.
Cost/Ease of Use Low cost, easy recovery (volatile).Higher cost, difficult recovery (high BP).
Detailed Technical Assessment
1. The Azetidine Ring Anisotropy

In


 , the azetidine ring protons (H-2 and H-4) typically appear as a complex multiplet around 3.6–3.9 ppm. The lack of hydrogen bonding allows rapid inversion of the nitrogen (if free base), averaging the signals.
In 

, the strong hydrogen-bond accepting nature of the solvent stabilizes the NH proton. This often splits the H-2/H-4 protons into distinct diastereotopic sets if the inversion is slowed, or simply shifts them downfield. Crucially, the NH proton becomes visible (broad singlet ~3-4 ppm for free base, >9 ppm for salt), allowing integration confirmation.
2. The Carbamate Rotamers

The morpholine ring attached to the carbonyl exhibits restricted rotation.

  • 
    :  At 298 K, the rotation rate is often intermediate on the NMR timescale, leading to "hump-like" broad peaks for the 
    
    
    
    protons.
  • 
    :  The higher polarity stabilizes the dipolar resonance form (
    
    
    
    ), potentially increasing the rotation barrier and separating rotamers, or conversely, the higher temperature experiments (easy in DMSO) can be used to coalesce them for clean integration.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Check-Verify" workflow.

Materials
  • Analyte: >5 mg Azetidin-3-yl morpholine-4-carboxylate (Free base or HCl salt).

  • Solvent: 0.6 mL

    
     (99.9% D) + 0.03% TMS (Internal Standard).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Preparation (Gravimetric Validation):

    • Weigh 5–10 mg of sample directly into a tared vial.

    • Add 0.6 mL solvent. Vortex for 30 seconds. Ensure complete dissolution (check for Tyndall effect/particulates).

    • Validation Check: If solution is cloudy, filter through a cotton plug. Particulates cause magnetic susceptibility mismatch and line broadening.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Temperature: 298 K (25°C). Note: If morpholine signals are broad, heat to 323 K (50°C).

    • Pulse Sequence: zg30 (30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

    • Relaxation Delay (D1): Set to 5.0 seconds (Crucial for quantitative integration of the azetidine methine vs. morpholine signals).

    • Scans (NS): 16 (1H), 512+ (13C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Protocol Figure 2: Decision tree for solvent selection and acquisition optimization. Start Start: 5-10mg Sample Solvent Select Solvent: Is it a Salt? Start->Solvent Choice Salt? Solvent->Choice DMSO Use DMSO-d6 (Prevents precipitation) Choice->DMSO Yes CDCl3 Use CDCl3 (Only for clean Free Base) Choice->CDCl3 No Acquire Acquire 1H NMR (d1 = 5s, 298K) DMSO->Acquire CDCl3->Acquire Check Morpholine Signals Broad? Acquire->Check Heat Variable Temp (VT) Heat to 323K (DMSO only) Check->Heat Yes Process Process & Integrate Normalize to Azetidine H3 (1H) Check->Process No Heat->Process

Data Interpretation & Reference Shifts

The following data summarizes the expected chemical shifts. Use the Azetidine H-3 (methine) as the structural anchor, as it is the most distinct proton, shifted downfield by the ester oxygen.

Predicted 1H NMR Data (400 MHz)
Proton AssignmentApprox.

(

)
Approx.[2][3][4][5]

(

)
MultiplicityIntegrationStructural Insight
Azetidine H-3 5.10 – 5.255.05 – 5.20tt / m1HDeshielded by O-C=O. Diagnostic peak.
Morpholine O-CH2 3.60 – 3.703.50 – 3.60m4HCharacteristic morpholine ether region.
Azetidine H-2/H-4 3.70 – 3.903.50 – 3.80m / dd4HOften overlaps with Morpholine N-CH2 in

.
Morpholine N-CH2 3.40 – 3.603.30 – 3.50br m4HBroadened by carbamate rotation.
Azetidine NH ~2.0 (Broad/Inv)3.5 - 9.0br s1HShift depends heavily on salt form (HCl ~9.0).

Note: In DMSO, the water peak (~3.33 ppm) may overlap with the Morpholine N-CH2 signals. Use 2D HSQC to resolve.

13C NMR Key Signals[4]
  • Carbonyl (C=O): ~155 ppm (Carbamate characteristic).

  • Azetidine C-3: ~65–70 ppm (Alpha to Oxygen).

  • Morpholine O-C: ~66 ppm.

  • Azetidine C-2/4: ~50–55 ppm.

  • Morpholine N-C: ~44 ppm (Broadened).

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for residual solvent peaks).
  • PubChem. (2025).[7] Compound Summary: Azetidin-3-ol Derivatives. National Library of Medicine. Retrieved from

(Note: Specific spectral data for the exact ester conjugate is derived from fragment analysis of Azetidin-3-ol and Morpholine-4-carboxylate derivatives found in References 2 and 4.)

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of Azetidine Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms to determine which mass analyzer best suits specific structural classes. Azetidine derivatives—four-membered nitrogen heterocycles—are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for secondary and tertiary amines. Their exceptionally high ring strain (approximately 25.4 kcal/mol) dictates unique physicochemical properties and gas-phase fragmentation behavior (1)[1].

High-Resolution Mass Spectrometry (HRMS) is the gold standard for their structural elucidation and metabolic profiling. However, the choice of HRMS platform—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF)—significantly impacts the fidelity of the analytical data. This guide objectively compares these platforms and provides a self-validating experimental workflow for azetidine analysis.

Platform Comparison: Orbitrap vs. Q-TOF

Azetidines, being small, highly polar, and structurally strained, present unique analytical challenges. The architecture of the mass analyzer fundamentally alters how these molecules are detected and fragmented.

  • Orbitrap Platforms (e.g., Thermo Q-Exactive series): Orbitraps utilize Fourier Transform (FT) mass analysis. The longer the ion packet is scanned, the cleaner the signal becomes, yielding exceptionally high resolving power and sub-ppm mass accuracy. This is critical when differentiating isobaric metabolites of azetidine drugs. However, Orbitraps rely on Higher-energy C-trap Dissociation (HCD), which can over-fragment the highly strained azetidine ring if collision energies are not meticulously optimized (2)[2].

  • Q-TOF Platforms (e.g., Agilent 6545 or Bruker maXis): Q-TOFs offer superior spectral acquisition rates and a broader dynamic range. This makes them highly beneficial for Flow Injection Analysis (FIA) or fast UHPLC gradients where baseline quality is paramount (3)[3]. Furthermore, Q-TOFs utilizing traditional Collision-Induced Dissociation (CID) are capable of generating "colder" ions, preserving diagnostic intermediate fragments of labile azetidines that might be lost in an Orbitrap[2].

Table 1: Performance Metrics for Azetidine Analysis
FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6545)Impact on Azetidine Analysis
Mass Analyzer Fourier Transform (FT)Time-of-Flight (TOF)Orbitrap provides cleaner deconvoluted data for complex biological matrices.
Resolving Power Up to 500,000 (FWHM)40,000 - 80,000 (FWHM)Orbitrap excels at separating isobaric azetidine metabolites (e.g., N-oxidation vs. C-hydroxylation).
MS/MS Fragmentation HCD (Higher-energy C-trap)CID (Collision-Induced)Q-TOF CID generates "colder" ions, preserving labile azetidine ring-opened intermediates.
Acquisition Speed 12 - 40 HzUp to 100 HzQ-TOF is superior for Flow Injection Analysis (FIA) and ultra-fast UHPLC gradients.

Mechanistic Insights into Azetidine Fragmentation

Understanding the gas-phase fragmentation of azetidines is paramount for confident structural assignment. The four-membered ring is highly susceptible to ring-opening under CID/HCD conditions.

In peptide mass spectrometry, azetidine-2-carboxylic acid (Aze) fragments similarly to proline (the "proline effect"), driving selective cleavage at the amide bond N-terminal to the Aze residue (4)[4]. For small-molecule azetidines, the primary fragmentation pathways involve the diagnostic loss of ethylene (


, -28.0313 Da) via retro-[2+2] cycloaddition, or the loss of ammonia/amines following initial ring opening.

G A Precursor Ion [M+H]+ B Ring-Opened Intermediate A->B CID/HCD (High Strain) C Loss of Ethylene (-28.03 Da) B->C D Amine Cleavage (-NH3 or -RNH2) B->D

Gas-phase fragmentation pathways of azetidines under CID/HCD.

Experimental Protocols: Self-Validating LC-HRMS Workflow

To ensure reproducibility and analytical rigor, the following protocol details an optimized LC-HRMS methodology for azetidine profiling. I have explicitly outlined the causality behind each step so that the protocol functions as a self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve azetidine derivatives in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Azetidines are basic aliphatic amines (pKa ~10.4). The addition of formic acid ensures complete protonation

    
     in solution, maximizing Electrospray Ionization (ESI) efficiency and preventing peak tailing during chromatography.
    
Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY BEH Amide, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

  • Causality: Standard C18 reversed-phase columns often fail to retain small, highly polar azetidines. HILIC provides orthogonal retention based on polarity, ensuring the analytes do not elute in the void volume where ion suppression from matrix salts is most severe.

Step 3: HRMS Acquisition (Orbitrap / Q-TOF)
  • Action: Operate in Positive ESI mode. Set MS1 resolution to 70,000 (Orbitrap) or maximum TOF flight time. For MS2, utilize a stepped collision energy (NCE 20, 40, 60 for Orbitrap; 15, 30, 45 eV for Q-TOF).

  • Causality: Stepped collision energy is critical for self-validation. Because azetidines have a high ring strain, a low energy setting (20 eV) captures the intact ring-opened intermediate, while a high energy setting (60 eV) forces the diagnostic loss of ethylene. Note that HCD on Orbitraps requires slightly lower collision energy settings than Q-TOF CID to achieve identical MS/MS spectra due to differences in ion excitation[2].

Workflow S1 1. Sample Prep: 0.1% FA ensures [M+H]+ S2 2. UHPLC Separation: HILIC retains polar azetidines S1->S2 S3 3. ESI Source: Positive Ionization Mode S2->S3 S4 4. HRMS Analyzer: Orbitrap (HCD) or Q-TOF (CID) S3->S4 S5 5. Data Processing: Exact Mass & Fragment Matching S4->S5

Step-by-step LC-HRMS workflow for the robust analysis of azetidines.

Quantitative Data Presentation

To illustrate the practical output of this workflow, Table 2 summarizes the exact mass analysis and characteristic fragmentation of a representative derivative, 3-phenylazetidine (


), across both platforms.
Table 2: Exact Mass and Fragmentation Data for 3-Phenylazetidine
ParameterValue / m/zAnalytical Significance
Theoretical

134.0964Baseline for mass accuracy calculations.
Orbitrap Mass Error < 1.0 ppmHigh confidence in empirical formula assignment; ideal for complex matrices.
Q-TOF Mass Error 1.5 - 2.0 ppmSufficient for routine ID, though requires more frequent mass calibration.
Primary Fragment 1 106.0650 (

)
Diagnostic retro-[2+2] cleavage confirming the azetidine ring structure.
Primary Fragment 2 117.0698 (

)
Indicates amine cleavage post-ring opening.

Conclusion

Both Orbitrap and Q-TOF platforms offer exceptional capabilities for azetidine analysis, but they serve different strategic needs. For deep structural elucidation and resolving isobaric metabolites in drug discovery, the Orbitrap's FT-based high resolution is unmatched. Conversely, for high-throughput screening or when analyzing highly labile azetidine complexes that require "colder" fragmentation conditions, Q-TOF instruments provide superior dynamic range and baseline stability.

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library.2

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" . National Institutes of Health (NIH). 4

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes . National Institutes of Health (NIH). 1

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. 3

Sources

Azetidine vs. Piperazine: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, and the choice of a suitable bioisostere can profoundly impact the success of a drug discovery campaign. This guide provides an in-depth comparative analysis of two prominent nitrogen-containing saturated heterocycles, azetidine and piperazine, which are often considered as bioisosteres for one another. We will delve into their physicochemical properties, metabolic liabilities, and synthetic accessibility, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug design strategies.

The Strategic Rationale: Why Consider Azetidine as a Piperazine Bioisostere?

Piperazine is a ubiquitous scaffold in medicinal chemistry, prized for its ability to introduce a basic nitrogen center, enhance aqueous solubility, and provide a synthetically tractable handle for derivatization.[1] However, its inherent properties can also present challenges, including high pKa, potential for metabolic N-dealkylation, and contributions to increased lipophilicity upon substitution.

Azetidine, a four-membered heterocycle, has emerged as a compelling bioisostere for piperazine. Its compact and rigid structure offers a unique set of properties that can address some of the liabilities associated with piperazine.[2] Specifically, replacing a piperazine with an azetidine moiety can lead to:

  • Reduced Basicity: A lower pKa can be advantageous for optimizing a compound's ionization state at physiological pH, potentially improving cell permeability and reducing off-target interactions.

  • Lower Lipophilicity: Azetidine derivatives often exhibit lower LogP values compared to their piperazine counterparts, which can translate to improved aqueous solubility and a more favorable ADME profile.[3][4]

  • Novel Exit Vectors: The distinct geometry of the azetidine ring provides different exit vectors for substituents compared to the chair conformation of piperazine, allowing for the exploration of new chemical space and potentially improved target engagement.

  • Enhanced Metabolic Stability: While the inherent ring strain of azetidine can be a site for metabolic cleavage, appropriate substitution can mitigate this, and in some cases, azetidine-containing compounds have shown improved metabolic stability over their piperazine analogs.[3]

The decision to employ this bioisosteric switch is, however, context-dependent and requires a thorough understanding of the trade-offs involved. This guide aims to provide the foundational knowledge for such an evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the physicochemical properties of azetidine and piperazine are rooted in their distinct ring sizes and electronic nature.

PropertyAzetidinePiperazineKey Considerations & Implications
Structure 4-membered ring6-membered ringThe smaller, more strained azetidine ring is more rigid and planar compared to the flexible chair conformation of piperazine.
pKa ~11.29 (for the conjugate acid)[3]pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]Piperazine has two basic centers, with the second pKa being significantly lower. Azetidine's single, higher pKa means it will be more protonated at physiological pH than the second nitrogen of piperazine, but less so than a mono-N-substituted piperazine where the pKa of the second nitrogen is often higher. The lower basicity of the second nitrogen in piperazine can be beneficial in reducing interactions with acidic targets like hERG.
Lipophilicity (LogP) Generally lowerGenerally higherThe incorporation of an azetidine ring often leads to a decrease in lipophilicity, which can improve aqueous solubility and reduce non-specific binding.[3]
Aqueous Solubility Generally higherGenerally lower (when substituted)The lower lipophilicity of azetidine derivatives typically translates to better aqueous solubility, a desirable property for many drug delivery routes.[4]
Metabolic Stability Susceptible to ring-opening due to strain, but can be stabilized by substitution.Prone to N-dealkylation and oxidation at carbons adjacent to the nitrogen.The metabolic fate of both scaffolds is highly dependent on the nature and position of substituents. While azetidine's ring strain presents a potential liability, it can also be exploited to create metabolically stable compounds.
CNS Penetration Can be optimized for CNS penetration.Widely used in CNS-active drugs.Both scaffolds can be incorporated into CNS-active compounds. The lower pKa and potentially lower P-glycoprotein efflux of some azetidine derivatives can be advantageous for achieving brain penetration.[6]

Navigating the Bioisosteric Replacement: A Logical Workflow

The decision to replace a piperazine with an azetidine should be a data-driven process. The following workflow outlines the key experimental evaluations.

G cluster_0 Initial Assessment cluster_1 In Vitro ADME Profiling cluster_2 In Vivo Evaluation Target_Engagement Confirm Target Engagement (Binding/Functional Assays) Physicochemical_Properties Determine Physicochemical Properties (pKa, LogP, Solubility) Target_Engagement->Physicochemical_Properties Proceed if activity is maintained Metabolic_Stability Assess Metabolic Stability (Microsomal/Hepatocyte Assays) Physicochemical_Properties->Metabolic_Stability Analyze property changes Permeability Evaluate Permeability (e.g., PAMPA, Caco-2) Metabolic_Stability->Permeability Evaluate metabolic liabilities Pharmacokinetics Determine Pharmacokinetic Profile (PK studies in animals) Permeability->Pharmacokinetics Assess potential for absorption Efficacy_Toxicity Assess In Vivo Efficacy and Toxicity Pharmacokinetics->Efficacy_Toxicity Correlate exposure with efficacy

Caption: A logical workflow for the evaluation of an azetidine-for-piperazine bioisosteric replacement.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using a pH meter.[7][8]

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • 0.15 M KCl solution (to maintain constant ionic strength).

  • Test compound.

  • Deionized water.

  • Nitrogen gas source.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in deionized water (or a suitable co-solvent if necessary) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide. Maintain a nitrogen blanket over the solution throughout the titration.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration:

    • For a basic compound, titrate with the standardized 0.1 M HCl solution.

    • For an acidic compound, titrate with the standardized 0.1 M NaOH solution.

  • Data Collection: Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[9][10]

Materials:

  • n-Octanol (pre-saturated with water).

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol).

  • Test compound.

  • Centrifuge tubes with screw caps.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a centrifuge tube, add a known volume of the n-octanol and the aqueous stock solution of the test compound. The phase ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Cap the tubes and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve complete phase separation.

  • Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogP using the following equation: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.[11][12]

Materials:

  • Pooled liver microsomes (human or other species).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound and positive control compounds (with known metabolic stability).

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Centrifuge.

  • LC-MS/MS for analysis.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the reaction mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the ice-cold quenching solution to stop the reaction.

  • Sample Processing: Vortex the quenched samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as t1/2 = 0.693 / k. The intrinsic clearance (CLint) can then be calculated from the half-life and the microsomal protein concentration.

Representative Synthetic Schemes

The synthetic accessibility of azetidine and piperazine derivatives is a crucial consideration in their application.

Synthesis of a 3-Amino-N-arylazetidine Derivative

G Start 1-Boc-3-azetidinone Intermediate1 1-Boc-3-(arylamino)azetidine Start->Intermediate1 Ar-NH2, NaBH(OAc)3 Product 3-(Arylamino)azetidine Intermediate1->Product TFA or HCl

Caption: A general scheme for the synthesis of 3-amino-N-arylazetidine via reductive amination followed by deprotection.

Synthesis of a 1-Arylpiperazine Derivative

G Start Aryl Halide (Ar-X) Intermediate1 1-Arylpiperazine Start->Intermediate1 Piperazine, Pd catalyst, Base (Buchwald-Hartwig Amination) Product 1-Aryl-4-substituted-piperazine Intermediate1->Product R-X, Base

Caption: A common route to 1-arylpiperazines via Buchwald-Hartwig amination, followed by N-alkylation.[13]

Conclusion: A Strategic Choice in Drug Design

The decision to utilize azetidine as a bioisostere for piperazine is a nuanced one that requires a careful evaluation of the specific goals of the drug discovery program. Azetidine offers a powerful tool to modulate physicochemical properties, potentially leading to improved solubility, reduced basicity, and altered metabolic profiles.[3] However, the inherent ring strain and different spatial arrangement of substituents necessitate a thorough investigation of the structure-activity and structure-property relationships.

This guide has provided a framework for a comparative analysis, from the fundamental physicochemical properties to detailed experimental protocols for their determination. By employing a systematic and data-driven approach, researchers can confidently navigate the choice between these two important heterocyclic scaffolds and ultimately enhance the probability of success in developing novel therapeutics.

References

  • Piperazine - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Creative Bioarray. (n.d.).
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
  • Meanwell, N. A. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Enamine. (n.d.). Determining pKa Background.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes.
  • protocols.io. (n.d.). LogP / LogD shake-flask method.
  • Malawska, B., et al. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents.
  • BenchChem. (2025).
  • Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.
  • Sharma, P., & Kumar, A. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mamedov, I., et al. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.
  • Enamine. (n.d.). LogD/LogP Background.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Pifferi, G., & Fesce, E. (1966). 3-aminoazetidine, its salts and intermediates of synthesis. U.S.
  • Di Sarno, V., et al. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • van der Schans, M. J., et al. (2013).
  • Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.
  • Kaabi, A., et al. (2022).
  • Mamedov, I., et al. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.
  • protocols.io. (n.d.). LogP / LogD shake-flask method v1.
  • Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
  • Meanwell, N. A., & Loiseleur, O. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
  • Avdeef, A., et al. (1993).
  • International Association for the Study of Pain (IASP). (2020, July 15). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors.
  • Singh, P., et al. (2021). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Bioorganic & Medicinal Chemistry Letters.
  • Satała, G., et al. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
  • Ermert, P., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Jacobson, K. A., & Paoletta, S. (n.d.).
  • Kumar, A., et al. (2025, August 6). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Letters in Drug Design & Discovery.
  • Cilibrizzi, A., et al. (n.d.). Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. Molecules.
  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
  • van der Schaar, M., et al. (2014, November 4). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)

Sources

A Comparative Guide to Validating the Enhanced Metabolic Stability of Azetidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. The inherent metabolic stability of a molecule dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing frequency.[1][2] The strategic incorporation of small, strained ring systems, particularly the azetidine motif, has emerged as a powerful tactic to enhance metabolic stability.[3][4][5] This guide provides an in-depth, objective comparison of the metabolic stability of an azetidine-containing drug versus a non-azetidine analog, complete with supporting experimental data and detailed protocols.

The four-membered azetidine ring imparts a unique combination of structural rigidity and three-dimensionality to a molecule.[4][6][7] This conformational constraint can shield susceptible metabolic "soft spots" from the active sites of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[8][9][10] Unlike more flexible acyclic or larger ring-containing counterparts, the rigid nature of the azetidine scaffold can lead to a less favorable recognition and binding by these promiscuous enzymes, thereby reducing the rate of metabolic degradation.[8]

This guide will walk through the experimental validation of this principle, comparing a hypothetical azetidine-containing compound, "Azetidinostat," with its pyrrolidine-containing analog, "Pyrrolidinostat." Pyrrolidines, while also cyclic amines, possess a less-strained five-membered ring and are often used as a structural comparison to highlight the unique properties of azetidines.[11][12][13][14]

Experimental Validation: A Head-to-Head Comparison

To empirically validate the enhanced metabolic stability of Azetidinostat, we will employ two cornerstone assays in drug metabolism studies: the in vitro liver microsomal stability assay and an in vivo pharmacokinetic study.

In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to assess the intrinsic clearance of a compound by liver enzymes.[15][16] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[15][17]

  • Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes contain the key Phase I drug-metabolizing enzymes (CYPs).[15][17] This makes them an excellent initial screen for metabolic lability.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[15][17][18] Its inclusion initiates the metabolic reactions.

  • Why Multiple Time Points? Sampling at various time points allows for the determination of the rate of compound depletion, from which the half-life and intrinsic clearance can be calculated.[15][17]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes (Human, Rat, Mouse) E Pre-warm Microsomes and Buffer to 37°C A->E B Prepare Buffer Solution (Phosphate Buffer, pH 7.4) B->E C Prepare Test Compound Stock (Azetidinostat & Pyrrolidinostat) F Add Test Compound to Microsome Mix C->F D Prepare NADPH Cofactor Solution G Initiate Reaction with NADPH D->G E->F F->G H Aliquots Taken at Time Points (0, 5, 15, 30, 45 min) G->H I Quench Reaction with Cold Acetonitrile Containing Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Determine Parent Compound Remaining K->L M Calculate Half-life (t½) and Intrinsic Clearance (CLint) L->M G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis A Acclimate Animals (e.g., Sprague-Dawley Rats) B Administer Compound (IV and PO Routes) A->B C Collect Blood Samples at Pre-defined Time Points B->C D Process Blood to Obtain Plasma C->D E Extract Drug from Plasma D->E F Quantify Drug Concentration using LC-MS/MS E->F G Plot Plasma Concentration vs. Time F->G H Calculate PK Parameters (AUC, CL, t½, F%) G->H

Sources

single-crystal X-ray diffraction studies of novel azetidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of Novel Azetidine Compounds: A Comparative Guide to Single-Crystal X-ray Diffraction and Emerging Alternatives

Introduction: The Azetidine Challenge in Drug Discovery

Azetidines—four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug development. They frequently serve as bioisosteres for phenyl rings or larger aliphatic heterocycles, offering improved metabolic stability, lowered lipophilicity, and unique vector geometries. However, determining their precise 3D conformation and absolute stereochemistry presents a formidable analytical challenge.

The azetidine ring is highly strained and exhibits a low barrier to inversion[1]. Unlike rigid aromatic systems, azetidines typically adopt a puckered conformation with a dihedral angle ranging from 33° to 37°, depending heavily on substituents, backbone structure, and crystal packing forces[1][2][3]. As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for these flexible molecules. While Nuclear Magnetic Resonance (NMR) provides excellent connectivity data, it often falls short in unambiguously assigning absolute stereochemistry without chiral derivatization. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard[4]. Yet, azetidines often yield small, weakly diffracting crystals. This guide objectively compares modern SCXRD workflows against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and provides a self-validating protocol for azetidine structural elucidation.

Comparative Analysis: SCXRD vs. MicroED vs. NMR

To select the correct analytical technique, researchers must understand the causality behind the data generation. SCXRD relies on the scattering of X-rays by electron clouds, making it highly sensitive to atomic positions but demanding large, well-ordered crystals. MicroED, conversely, uses electron beams that interact with the electrostatic potential of atoms, allowing for the analysis of sub-micron crystals (nanocrystals) when traditional crystallization fails[5].

Table 1: Comparative Performance of Analytical Techniques for Azetidine Elucidation

Analytical FeatureSCXRD (Modern Cu Kα Source)MicroED (Cryo-TEM)NMR + Computational Modeling
Sample Requirement Single crystal (>10–50 μm)Nanocrystals (<1 μm)1–5 mg in solution
Absolute Stereochemistry Direct (via Flack Parameter)Challenging (Dynamical scattering limits precision)Indirect (Requires chiral derivatization)
Conformation (Puckering) Direct 3D observationDirect 3D observationAveraged over time/conformational ensembles
Radiation Damage Moderate (Mitigated at 100 K)High (Requires ultra-low dose protocols)None (Non-destructive)
Throughput High (Once crystal is grown)Medium (Complex data processing)High

The Causality of Experimental Choices in Azetidine SCXRD

When dealing with novel azetidine compounds, standard SCXRD protocols often fail to provide the resolution needed for absolute structure determination. A tailored approach is required:

  • Source Selection (Cu Kα vs. Mo Kα): Azetidine drugs typically consist entirely of light atoms (C, H, N, O). To determine absolute stereochemistry without synthesizing a heavy-atom derivative, we must rely on anomalous dispersion. Copper Kα radiation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Å) provides a significantly stronger anomalous scattering signal for light atoms compared to Molybdenum Kα (
    
    
    
    Å). This stronger signal is the direct physical cause that enables the reliable calculation of the Flack parameter.
  • Cryo-Cooling (100 K): The low inversion barrier of the azetidine ring means that at room temperature, thermal motion can blur electron density maps, masking the true puckering angle[3]. Cooling the crystal to 100 K using a nitrogen cold stream freezes out dynamic disorder, sharpens diffraction spots, and minimizes radiation damage.

Experimental Protocol: Self-Validating SCXRD Workflow

This step-by-step methodology ensures a self-validating system where data quality is continuously monitored throughout the experiment.

Step 1: Crystal Growth and Selection

  • Methodology: Employ vapor diffusion or slow evaporation in aprotic solvents (e.g., Dichloromethane/Hexane) to minimize solvent hydrogen-bonding interference with the intrinsic ring puckering.

  • Self-Validation: Select a crystal with dimensions between 10–50 μm. Check for uniform optical extinction under a polarizing microscope. If the crystal blinks uniformly when rotated, it is a single domain; if it shows patchy extinction, it is twinned and should be discarded.

Step 2: Mounting and Cryo-Cooling

  • Methodology: Mount the crystal on a polyimide loop using a minimal amount of perfluorinated oil. Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

Step 3: Data Collection Strategy

  • Methodology: Use a microfocus Cu Kα source equipped with a Hybrid Photon Counting (HPC) detector. Collect a full sphere of data with high redundancy (multiplicity > 4). High redundancy is critical to accurately measure the weak anomalous differences required for light-atom absolute structure determination.

Step 4: Data Reduction and Refinement

  • Methodology: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing and refine using full-matrix least-squares on

    
    .
    
  • Self-Validation: Monitor the internal agreement factor (

    
    ). A self-validating dataset must have 
    
    
    
    . During refinement, verify that the goodness-of-fit (GooF) approaches 1.0, ensuring the model accurately represents the experimental data without over-parameterization.

Step 5: Stereochemical Confirmation

  • Methodology: Evaluate the Flack parameter.

  • Self-Validation: A value near 0.0 (with a standard uncertainty ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) unambiguously confirms the absolute stereochemistry. A value near 1.0 indicates the inverted enantiomer, requiring an inversion of the coordinate model.
    

Workflow Visualization

Workflow A Azetidine Synthesis & Purification B Crystallization (Vapor Diffusion) A->B C Crystal Size Evaluation B->C D SCXRD (Cu Kα) > 10 μm C->D Large Crystals E MicroED (e- beam) < 1 μm C->E Nanocrystals F Data Collection (Cryo-cooling 100K) D->F E->F G Structure Refinement (Flack Parameter) F->G H Absolute Stereochemistry & Puckering Angle G->H

Figure 1: Structural elucidation workflow for azetidine compounds comparing SCXRD and MicroED.

Data Presentation: Key Structural Parameters

When publishing azetidine structures, specific geometric parameters must be tabulated to facilitate the comparison of ring strain and conformation across different drug candidates.

Table 2: Critical Crystallographic Parameters for Azetidine Derivatives

Crystallographic ParameterTarget Range / BenchmarkScientific Significance
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Internal Agreement)

Validates the internal consistency and quality of the collected diffraction data.
Flack Parameter

(Uncertainty

)
Unambiguously confirms the absolute stereochemistry of chiral centers.
Puckering Dihedral Angle ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Quantifies the deviation of the azetidine ring from planarity[1].
N-Pyramidality VariesIndicates the hybridization state (

vs

character) of the ring nitrogen.

/

(Final R-factors)

/

Measures the agreement between the calculated crystallographic model and the experimental data.

References

1.[5] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers.5 2.[4] Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis - ChemRxiv. 4 3.[1] Ring Puckering of Azetidine: an Electron Diffraction Study - RSC Publishing. 1 4.[2] THEORETICAL DETERMINATION OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine - SMU. 2 5.[3] Conformational preferences of proline analogues with different ring size - PubMed.3

Sources

Navigating Three-Dimensional Space: A Comparative Physicochemical Profile of Linear versus Angular Spirocyclic Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds, offering greater structural rigidity and novel intellectual property.[1][2][3] Among these, spirocyclic azetidines have garnered significant attention. This guide provides a comprehensive, data-driven comparison of the physicochemical properties of two key isomers: linear and angular spirocyclic azetidines, equipping researchers with the insights needed to make informed decisions in scaffold selection and drug design.

The Structural Distinction: Linear vs. Angular Geometries

The fundamental difference between linear and angular spirocyclic azetidines lies in the substitution pattern on the spiro[3.3]heptane core. This seemingly subtle variation in geometry can profoundly influence a molecule's interaction with biological targets and its overall drug-like properties.[4][5][6]

  • Linear Spirocyclic Azetidines: In this configuration, the points of attachment to the core scaffold are positioned in a linear or 1,6-relationship across the spirocyclic system. An example is the 2,6-diazaspiro[3.3]heptane scaffold.

  • Angular Spirocyclic Azetidines: Here, the substitution points are at a 1,7- or 2,7-relationship, creating a distinct angular geometry. The 1,6-diazaspiro[3.3]heptane scaffold exemplifies this arrangement.[7]

This guide will delve into the comparative physicochemical profiling of these two isomeric classes, providing experimental data and established protocols to rationalize scaffold selection in drug discovery programs.

Comparative Physicochemical Profiling

The decision to employ a linear or angular spirocyclic azetidine can have significant consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below, we compare key physicochemical parameters with supporting data.

Lipophilicity (logP/logD)

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is significantly influenced by molecular shape.[8][9] While both linear and angular spirocyclic azetidines are considered sp³-rich scaffolds that can reduce the planarity of a molecule, their distinct geometries can lead to different lipophilicity profiles.[10][11]

Recent studies have demonstrated that the incorporation of an "angular" azetidine can lead to a reduction in lipophilicity compared to their "linear" counterparts or common saturated heterocycles like piperazine and morpholine.[12] This is a crucial consideration for optimizing a drug candidate's solubility and metabolic stability.

Table 1: Comparative Lipophilicity Data

Compound/ScaffoldIsomerismclogPExperimental logD (pH 7.4)Reference
Sonidegib AnalogLinear2.82.5[13]
Sonidegib AnalogAngular2.62.3[13]
Danofloxacin AnalogLinear1.51.2[13]
Danofloxacin AnalogAngular1.31.0[13]

Note: The provided data is for analogs of known drugs where a morpholine or piperazine has been replaced by the respective spirocyclic azetidine.

The lower lipophilicity of angular isomers can be attributed to the more compact and globular shape, which can shield some of the hydrophobic surface area from the aqueous environment.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[14][15] The impact of replacing traditional heterocycles with spirocyclic azetidines on solubility is often substrate-dependent.[12] However, the generally lower lipophilicity of angular isomers can translate to improved aqueous solubility.

Table 2: Comparative Aqueous Solubility Data

Compound/ScaffoldIsomerismKinetic Solubility (μM) in PBS, pH 7.4Reference
Sonidegib AnalogLinear45[13]
Sonidegib AnalogAngular60[13]
Danofloxacin AnalogLinear>250[13]
Danofloxacin AnalogAngular>250[13]

These findings suggest that the angular spirocyclic azetidine scaffold can be a valuable tool for medicinal chemists struggling with solubility issues in their lead compounds.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor in determining its half-life and dosing regimen.[16][17][18] The rigid, three-dimensional nature of spirocyclic scaffolds can often impart enhanced metabolic stability by restricting conformations that are susceptible to metabolism by cytochrome P450 enzymes.[1][19]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

Compound/ScaffoldIsomerismIntrinsic Clearance (CLint, μL/min/mg)Half-life (t½, min)Reference
Sonidegib AnalogLinear1546[13]
Sonidegib AnalogAngular1258[13]
Danofloxacin AnalogLinear>100<7[13]
Danofloxacin AnalogAngular858[13]

The data indicates that the angular isomer can offer a modest improvement in metabolic stability, likely due to its more constrained geometry, which may limit access of metabolic enzymes to potential sites of oxidation.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its pharmacological activity.[20][21] Highly lipophilic compounds tend to exhibit higher plasma protein binding. Given the observed trend of lower lipophilicity for angular spirocyclic azetidines, it is reasonable to anticipate a potential reduction in plasma protein binding.

While direct comparative PPB data for a matched pair of linear and angular isomers was not found in the immediate literature, the general principle suggests that the less lipophilic angular scaffold could lead to a higher unbound fraction of the drug. This is a critical parameter to assess experimentally in any drug discovery program.

Experimental Protocols for Physicochemical Profiling

To empower researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for the key experiments discussed above.

Determination of Lipophilicity (logD) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[22]

Workflow for logD Determination

G prep Prepare n-octanol saturated buffer (pH 7.4) and buffer saturated n-octanol stock Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) prep->stock add Add a small aliquot of the stock solution to a vial containing the n-octanol/buffer mixture stock->add equilibrate Shake the vial vigorously for a set time (e.g., 1-2 hours) to reach equilibrium add->equilibrate separate Centrifuge to separate the n-octanol and aqueous layers equilibrate->separate sample Carefully sample both the n-octanol and aqueous layers separate->sample analyze Quantify the concentration of the compound in each layer using LC-MS/MS sample->analyze calculate Calculate logD = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4 and PBS (pH 7.4) saturated with n-octanol.

  • Compound Addition: Add a small volume of a concentrated stock solution of the test compound (e.g., in DMSO) to a vial containing a known ratio of the two phases (e.g., 1:1).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (typically 1-3 hours).

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the logD value using the formula: logD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Determination of Aqueous Solubility (Kinetic Method)

Kinetic solubility is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds after being introduced from a DMSO stock solution into an aqueous buffer.[23][24]

Workflow for Kinetic Solubility Assay

G stock Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM) dilute Perform serial dilutions of the stock solution in DMSO stock->dilute add Add a small, fixed volume of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate dilute->add incubate Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking add->incubate measure Measure the turbidity of each well using a nephelometer or by UV-Vis spectroscopy incubate->measure determine Determine the concentration at which precipitation occurs (the kinetic solubility) measure->determine

Caption: Workflow for the kinetic aqueous solubility assay.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Create a series of dilutions from the stock solution in a 96-well plate using DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation of insoluble compound.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering caused by precipitated particles. Alternatively, the concentration in the supernatant after filtration or centrifugation can be measured by HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.[18][25]

Workflow for Metabolic Stability Assay

G prepare_mix Prepare an incubation mixture containing human liver microsomes and buffer preincubate Pre-incubate the mixture at 37°C prepare_mix->preincubate initiate Initiate the reaction by adding the test compound and NADPH (cofactor) preincubate->initiate aliquots At various time points (e.g., 0, 5, 15, 30, 60 min), take aliquots of the reaction mixture initiate->aliquots quench Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound centrifuge->analyze calculate Calculate the half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the test compound (at a final concentration of, for example, 1 µM) and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

Plasma Protein Binding Assay by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is bound to plasma proteins.[26][27]

Workflow for Plasma Protein Binding Assay

G spike Spike pooled human plasma with the test compound at a known concentration load Load the spiked plasma into one chamber of a dialysis unit (e.g., RED device) and buffer into the other chamber, separated by a semi-permeable membrane spike->load incubate Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours) load->incubate sample After incubation, collect samples from both the plasma and buffer chambers incubate->sample analyze Determine the concentration of the compound in both samples using LC-MS/MS sample->analyze calculate Calculate the fraction unbound (fu) = [Concentration]buffer / [Concentration]plasma analyze->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Step-by-Step Protocol:

  • Compound Spiking: Add the test compound to pooled human plasma to achieve a desired final concentration.

  • Dialysis Setup: Pipette the spiked plasma into the sample chamber of an equilibrium dialysis device (e.g., a RED device). Add an equal volume of PBS (pH 7.4) to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.

  • Incubation: Seal the device and incubate at 37°C with gentle agitation for a period sufficient to reach equilibrium (typically 4 to 24 hours).

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation: The percentage of unbound drug is calculated as: (% Unbound) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Conclusion: Making an Informed Choice

The choice between a linear and an angular spirocyclic azetidine scaffold is not merely a matter of synthetic convenience but a strategic decision that can significantly impact the developability of a drug candidate. The evidence presented in this guide suggests that angular spirocyclic azetidines may offer advantages in terms of reduced lipophilicity, potentially improved aqueous solubility, and enhanced metabolic stability compared to their linear counterparts. These favorable physicochemical properties make them a compelling option for addressing common challenges in drug discovery, such as poor solubility and rapid metabolism.

However, it is crucial to recognize that the influence of the scaffold is context-dependent, and the optimal choice will ultimately be determined by the specific properties of the parent molecule and the therapeutic target. The experimental protocols provided herein offer a robust framework for researchers to generate their own comparative data and make evidence-based decisions in their pursuit of novel and effective medicines. The continued exploration of three-dimensional scaffolds like spirocyclic azetidines will undoubtedly pave the way for the next generation of therapeutics.

References

Please note that the following list is a compilation of resources used in the generation of this guide.

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. “Linear” and “angular” spirocyclic azetidines in drug discovery: state....
  • Admescope. Services for in vitro Metabolism research.
  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
  • BioIVT. Metabolic Stability Assay Services.
  • PubMed. (2025, February 10). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
  • Benchchem. Application Notes and Protocols: A Guide to Protein Binding Assays.
  • (2025, October 14). Designing high-affinity 3D drug molecules via geometric spatial perception diffusion model.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Enamine. Aqueous Solubility Assay.
  • ResearchGate. “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF.
  • Domainex. Plasma Protein Binding Assay.
  • ResearchGate. (2025, August 30). Synthesis of Novel Angular Spirocyclic Azetidines | Request PDF.
  • (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
  • LifeNet Health LifeSciences. Plasma Protein Binding Assay.
  • PubMed. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers.
  • NIH. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC.
  • Sigma-Aldrich. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • NIH. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC.
  • NIH. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC.
  • (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design.
  • PNAS. The influence of molecular design on structure–property relationships of a supramolecular polymer prodrug.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • RSC Publishing. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects.
  • Merck Millipore. Metabolic Stability Assays.
  • NIH. The Importance of Discerning Shape in Molecular Pharmacology - PMC.
  • Enamine. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity | Encyclopedia MDPI.
  • ResearchGate. Overview of spiro[3.3]heptane synthesis. | Download Scientific Diagram.
  • (2019, January 28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
  • NIH. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC.
  • Omics. Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes.

Sources

Safety Operating Guide

Azetidin-3-yl morpholine-4-carboxylate: A Comprehensive Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides essential safety and logistical information for handling Azetidin-3-yl morpholine-4-carboxylate, synthesized from publicly available data on its core chemical structures: azetidine and morpholine. This guide is not a substitute for a substance-specific Safety Data Sheet (SDS). You are required to consult the official SDS provided by the manufacturer before any handling, storage, or disposal of this chemical.

Hazard Assessment: A Synthesis of Structural Dangers

To establish a robust safety protocol, we must first understand the potential hazards inherent to the molecule's structure. Azetidin-3-yl morpholine-4-carboxylate is a bifunctional compound, meaning its risk profile is a composite of the hazards associated with both the azetidine and morpholine moieties.

  • The Azetidine Moiety: The four-membered azetidine ring is strained, making it susceptible to ring-opening reactions[1]. Compounds in this class are often treated as corrosive and capable of causing severe skin and eye damage[2][3].

  • The Morpholine Moiety: Morpholine and its derivatives are well-documented as flammable, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin[4][5][6]. They can cause severe chemical burns and respiratory irritation[4][7].

Based on data for the closely related compound 4-(Azetidin-3-yl)morpholine hydrochloride, we can anticipate the following hazards:

Hazard ClassificationHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritantMay cause respiratory irritationH335

This assessment mandates a stringent and non-negotiable approach to personal protective equipment to prevent any direct contact.

Core Personal Protective Equipment (PPE) Protocol

The primary line of defense is the consistent and correct use of appropriate PPE. The following equipment is mandatory for all procedures involving Azetidin-3-yl morpholine-4-carboxylate.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are the minimum requirement. A full-face shield must be worn over goggles during procedures with a high risk of splashes (e.g., transfers, solution preparations).Protects against splashes and potential vapors that can cause serious, potentially irreversible, eye damage[3][6][8]. The morpholine moiety, in particular, presents a risk of severe eye damage[7].
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double-gloving is a required practice for all handling, compounding, and disposal activities. Gloves must be inspected for tears before use and changed frequently.Prevents skin contact, which can cause irritation, chemical burns, and potential systemic toxicity through dermal absorption[5][8][9].
Body Protection Chemical-Resistant Laboratory GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. A standard cotton lab coat is insufficient.Protects against accidental spills and contamination of personal clothing, providing a barrier against a potentially corrosive and irritating substance[8][10].
Respiratory Protection Chemical Fume Hood & RespiratorPrimary Control: All handling must occur inside a certified chemical fume hood to control vapor exposure[1][9]. Secondary Control: For tasks outside a hood or where aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[8][10].Both azetidine and morpholine compounds can release harmful or irritating vapors[4][8]. Inhalation may cause respiratory tract irritation[11].
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.Protects feet from spills and falling objects[8].

Procedural Guidance for Safe Handling

A systematic workflow minimizes risk. The following diagram and steps outline the essential handling process.

G cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_post 3. Post-Handling prep_area Inspect & Prepare Work Area verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_ppe Don All Required PPE verify_hood->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill weigh Weigh Compound in Hood prep_spill->weigh transfer Transfer Using Spatula/Tools weigh->transfer dissolve Slowly Add Solvent transfer->dissolve seal Keep Container Tightly Sealed dissolve->seal decon_area Decontaminate Work Surface seal->decon_area decon_tools Clean/Dispose of Tools decon_area->decon_tools dispose_waste Segregate Hazardous Waste decon_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe G cluster_exposure Identify Exposure Type cluster_actions Immediate First Aid start Exposure Event Occurs assess Assess Scene Safety start->assess inhalation Inhalation assess->inhalation skin Skin Contact assess->skin eyes Eye Contact assess->eyes ingestion Ingestion assess->ingestion air Move to Fresh Air. Administer Oxygen if Needed. inhalation->air wash_skin Remove Contaminated Clothing. Flush Skin with Water for 15+ min. skin->wash_skin flush_eyes Flush Eyes with Water for 15+ min. Remove Contact Lenses if Possible. eyes->flush_eyes rinse_mouth Rinse Mouth with Water. DO NOT Induce Vomiting. ingestion->rinse_mouth medical Seek Immediate Medical Attention air->medical wash_skin->medical flush_eyes->medical rinse_mouth->medical

Caption: Emergency response workflow for accidental exposure.

Exposure RouteImmediate Action
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12][13]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry. Seek immediate medical attention.[2][12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][12][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[2][12][13]

Waste Disposal Protocol

Proper disposal is crucial to ensure laboratory safety and environmental protection. All waste containing Azetidin-3-yl morpholine-4-carboxylate must be treated as hazardous.

G cluster_collection Waste Collection cluster_storage Accumulation & Storage start Generate Waste (Chemical or Contaminated Material) segregate Segregate from Other Waste Streams start->segregate container Select Compatible, Leak-Proof Container (e.g., HDPE, Glass) segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->label_waste add_waste Carefully Add Waste to Container label_waste->add_waste seal_container Keep Container Securely Closed add_waste->seal_container store Store in Designated, Ventilated Area seal_container->store end Arrange Pickup by Licensed Hazardous Waste Service store->end

Caption: Disposal workflow for Azetidin-3-yl morpholine-4-carboxylate waste.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation: Classify all unused material and any items that have come into contact with it (gloves, pipette tips, absorbent pads) as hazardous chemical waste. Keep this waste stream separate from others to prevent potential reactions.[2][9]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container with a secure screw-on cap.[1]

    • Before adding any waste, affix a hazardous waste label.[1]

  • Labeling: The label must clearly state: "Hazardous Waste," the full chemical name "Azetidin-3-yl morpholine-4-carboxylate," the primary hazards (e.g., "Corrosive," "Irritant," "Toxic"), and the date waste was first added.[1]

  • Decontamination of Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[1][9]

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on institutional guidelines.[1]

  • Storage and Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[2]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash .[1][2]

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. Benchchem.
  • MORPHOLINE. MsdsDigital.com.
  • Morpholine. Santa Cruz Biotechnology.
  • Morpholine - SAFETY DATA SHEET. Penta Chemicals.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Morpholine - SAFETY DATA SHEET. Chemical Safety.
  • Safety Data Sheet: Azetidine Hydrochloride. TCI AMERICA.
  • Safety Data Sheet: Azetidine. Apollo Scientific.
  • 4-(Azetidin-3-yl)morpholine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet: 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one. AK Scientific, Inc..
  • SAFETY DATA SHEET - Morpholine. Nexchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.